Product packaging for Brazergoline(Cat. No.:CAS No. 60019-20-7)

Brazergoline

Cat. No.: B1626298
CAS No.: 60019-20-7
M. Wt: 460.4 g/mol
InChI Key: MMPCMJGFURZYOY-WRWLIDTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brazergoline is a useful research compound. Its molecular formula is C23H30BrN3O2 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30BrN3O2 B1626298 Brazergoline CAS No. 60019-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60019-20-7

Molecular Formula

C23H30BrN3O2

Molecular Weight

460.4 g/mol

IUPAC Name

[(6aR,9R,10aR)-5-bromo-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl azepane-1-carboxylate

InChI

InChI=1S/C23H30BrN3O2/c1-26-13-15(14-29-23(28)27-9-4-2-3-5-10-27)11-17-16-7-6-8-19-21(16)18(12-20(17)26)22(24)25-19/h6-8,15,17,20,25H,2-5,9-14H2,1H3/t15-,17-,20-/m1/s1

InChI Key

MMPCMJGFURZYOY-WRWLIDTKSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathway of Brazergoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazergoline, a notable ergoline derivative, has garnered interest within the scientific community for its potential pharmacological applications. As a dopamine agonist, its unique structure, characterized by a bromine substituent at the 2-position of the ergoline core and a specific amide moiety at the 8-position, dictates its interaction with biological targets. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, compiled from analogous chemical literature. The synthesis is presented as a multi-step process, commencing with the construction of the core ergoline scaffold, followed by functional group manipulations to introduce the requisite substituents. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic route to aid researchers in the replication and further development of ergoline-based compounds.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a convergent strategy, beginning with the preparation of the key intermediate, 6-methylergoline-8-carboxylic acid. This intermediate then undergoes amidation, followed by a regioselective bromination to yield the final product.

A visual representation of the proposed synthetic workflow is provided below:

Brazergoline_Synthesis_Workflow cluster_0 Synthesis of 6-Methylergoline-8-Carboxylic Acid cluster_1 Amide Formation cluster_2 Bromination Start Starting Materials Intermediate1 Ergoline Scaffold Construction Start->Intermediate1 Multi-step synthesis Carboxylic_Acid 6-Methylergoline-8-Carboxylic Acid Intermediate1->Carboxylic_Acid Hydrolysis/Modification Amidation Amidation Reaction Carboxylic_Acid->Amidation Amide_Product N-substituted-6-methylergoline-8-carboxamide Amidation->Amide_Product Bromination Regioselective Bromination Amide_Product->Bromination This compound This compound Bromination->this compound Brazergoline_Synthesis_Pathway Lysergic_Acid 9,10-Didehydro-6-methyl- ergoline-8-carboxylic acid Ergoline_Carboxylic_Acid 6-Methylergoline-8- carboxylic acid Lysergic_Acid->Ergoline_Carboxylic_Acid Reduction (H₂, Pd/C) Amide_Intermediate N-substituted-6-methyl- ergoline-8-carboxamide Ergoline_Carboxylic_Acid->Amide_Intermediate Amidation (Amine, Coupling Agent) This compound {this compound (2-Bromo-N-substituted-6-methyl- ergoline-8-carboxamide)} Amide_Intermediate->this compound Bromination (NBS)

A Technical Guide to Dopamine D2 Receptor Affinity of Ergot Derivatives: The Case of Brazergoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the methodologies used to determine the binding affinity of compounds for the dopamine D2 receptor, with a focus on ergot-derived molecules like Brazergoline. While specific quantitative binding data for this compound is not prevalent in publicly accessible literature, this document details the standardized experimental protocols used for such determinations, presents comparative affinity data for structurally related and clinically significant ergoline dopamine agonists, and illustrates the critical cellular pathways involved.

Section 1: Quantitative Receptor Affinity Data

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Ergoline Dopamine Agonists at Human Dopamine Receptors

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
Cabergoline-0.611.27[1]
Lisuride56.70.951.08[1]
Pergolide447-0.86[1]
Bromocriptine>10,0005.027[2]

Note: Data is compiled from studies on human brain tissue, specifically the striatum. The affinity of pramipexole and ropinirole for D2 receptors was found to be significantly weaker, with Ki values of 79.5 µM and 98.7 µM, respectively, in one study using [3H]spiperone.[1]

Section 2: Experimental Protocols for Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor due to their sensitivity and robustness. A competitive binding assay is most commonly used to determine the Ki value of an unlabeled compound like this compound.

Receptor Preparation (Membrane Homogenate)
  • Tissue/Cell Source : The source for dopamine D2 receptors is typically a brain region with high D2 expression, such as the striatum, from animal models (e.g., rat) or post-mortem human tissue. Alternatively, cultured cell lines recombinantly expressing the human D2 receptor (e.g., CHO, HEK293 cells) are used.

  • Homogenization : The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) often containing protease inhibitors to prevent receptor degradation.

  • Centrifugation : The homogenate undergoes centrifugation at low speed to remove large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes which contain the receptors.

  • Washing & Storage : The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances. It is then centrifuged again, and the final pellet is resuspended in a buffer with a cryoprotectant (like 10% sucrose), aliquoted, and stored at -80°C until use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.

Competitive Radioligand Binding Assay (Filtration Method)

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]spiperone or [3H]raclopride) that is known to bind to the D2 receptor with high affinity.

  • Incubation : In a multi-well plate, the following are combined in a final assay buffer:

    • The receptor membrane preparation (a specific amount, e.g., 50-120 µg of protein).

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • A range of concentrations of the unlabeled test compound (e.g., ten concentrations over a five-log unit range).

  • Equilibrium : The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.

  • Separation : The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This step separates the receptor-bound radioligand (which is trapped on the filter) from the free, unbound radioligand (which passes through). The filters are then washed multiple times with ice-cold buffer to minimize non-specific binding.

  • Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then counted using a scintillation counter (e.g., a MicroBeta counter).

Data Analysis
  • IC50 Determination : The raw data (counts per minute) is plotted against the log concentration of the test compound. This generates a sigmoidal competition curve. Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (a measure of its own affinity, determined separately via saturation binding assays).

Section 3: Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Receptor_Source Receptor Source (e.g., Striatal Tissue) Homogenize Homogenize in Cold Lysis Buffer Receptor_Source->Homogenize Centrifuge Centrifuge to Pellet Membranes Homogenize->Centrifuge Resuspend Wash & Resuspend Membrane Pellet Centrifuge->Resuspend Incubate Incubate: Membranes + Radioligand + Test Compound Resuspend->Incubate Filter Rapid Vacuum Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Competition Curve (% Bound vs. [Compound]) Count->Plot IC50 Calculate IC50 Value Plot->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to inhibitory downstream effects.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular D2R Dopamine D2 Receptor G_Protein Gi/o Protein (αβγ) D2R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Produces Dopamine Dopamine (Agonist) Dopamine->D2R Binds G_alpha->AC Inhibits GIRK GIRK Channels (activated) G_betagamma->GIRK Ca_Channels Ca2+ Channels (inhibited) G_betagamma->Ca_Channels PKA PKA Activity (decreased) cAMP->PKA K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx (decreased) Ca_Channels->Ca_influx

Caption: Downstream signaling cascade of the Dopamine D2 Receptor.

References

An In-depth Technical Guide to the Pharmacokinetics of Cabergoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Cabergoline, an ergoline derivative and potent dopamine D2 receptor agonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a thorough review of available scientific literature.

Introduction

Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors.[1][2] It is primarily used in the treatment of hyperprolactinemic disorders, either idiopathic or due to pituitary adenomas.[3][4] Understanding the pharmacokinetic profile of Cabergoline is crucial for optimizing its therapeutic use and ensuring patient safety. This guide details the absorption, distribution, metabolism, and excretion (ADME) of Cabergoline, supported by quantitative data, experimental protocols, and visual diagrams of key pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of Cabergoline are characterized by rapid oral absorption, extensive metabolism, and a long elimination half-life.[1]

Absorption

Following oral administration, Cabergoline is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 2 to 3 hours. The absorption of Cabergoline does not appear to be significantly affected by food. While a significant first-pass effect is observed, the absolute bioavailability of oral Cabergoline in humans has not been determined.

Table 1: Absorption Pharmacokinetic Parameters of Cabergoline in Healthy Adults

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)2 - 3 hours
Peak Plasma Concentration (Cmax)30 - 70 pg/mL (after 0.5 - 1.5 mg single dose)
Effect of FoodNo significant effect on absorption
Absolute BioavailabilityUnknown
Distribution

Cabergoline is moderately bound to human plasma proteins, at approximately 40% to 42%, in a concentration-independent manner. This moderate protein binding suggests that displacement by other highly protein-bound drugs is unlikely to be a significant cause of drug-drug interactions. Animal studies have shown extensive tissue distribution, with radioactivity in the pituitary gland exceeding that in plasma by over 100-fold.

Table 2: Distribution Pharmacokinetic Parameters of Cabergoline

ParameterValueReference
Plasma Protein Binding40% - 42%
Volume of Distribution (Vd)Not Available
Metabolism

Cabergoline undergoes extensive hepatic metabolism, primarily through the hydrolysis of the acylurea bond of the urea moiety. The cytochrome P450 (CYP450) enzyme system plays a minimal role in the metabolism of Cabergoline. The major metabolite identified in urine is 6-allyl-8β-carboxy-ergoline, which accounts for 4-6% of the administered dose. This and other identified metabolites are considered inactive or significantly less active than the parent drug.

Table 3: Metabolism of Cabergoline

ParameterDescriptionReference
Primary RouteExtensive hepatic metabolism
Major PathwayHydrolysis of the acylurea bond
CYP450 InvolvementMinimal
Major Metabolite6-allyl-8β-carboxy-ergoline
Metabolite ActivityInactive or significantly less active
Excretion

Cabergoline and its metabolites are eliminated in both urine and feces. Following a single oral dose of radiolabeled Cabergoline, approximately 22% of the dose is recovered in the urine and 60% in the feces over 20 days. Less than 4% of the administered dose is excreted as unchanged drug in the urine. The elimination half-life of Cabergoline is long, ranging from 63 to 109 hours in healthy subjects. Nonrenal and renal clearances for cabergoline are approximately 3.2 L/min and 0.08 L/min, respectively.

Table 4: Excretion Pharmacokinetic Parameters of Cabergoline

ParameterValueReference
Elimination Half-life (t½)63 - 109 hours
Urinary Excretion (% of dose)~22% (as drug and metabolites)
Fecal Excretion (% of dose)~60% (as drug and metabolites)
Unchanged Drug in Urine< 4%
Nonrenal Clearance~3.2 L/min
Renal Clearance~0.08 L/min

Experimental Protocols

Bioequivalence Study of Oral Cabergoline

The following is a representative protocol for a bioequivalence study of a test formulation of Cabergoline versus a reference product.

Study Design: An open-label, randomized, two-period, two-sequence, crossover study under fasting conditions.

Subjects: Healthy adult male and/or female volunteers.

Procedure:

  • Inclusion/Exclusion Criteria: Subjects are screened for eligibility based on medical history, physical examination, and laboratory tests.

  • Dosing: In each study period, subjects receive a single oral dose of either the test or reference Cabergoline formulation (e.g., 0.5 mg tablet) with water after an overnight fast. A washout period of at least 4 weeks separates the two dosing periods.

  • Blood Sampling: Blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.33, 1.67, 2, 2.33, 2.67, 3, 3.33, 3.67, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -86°C until analysis.

  • Bioanalytical Method: Plasma concentrations of Cabergoline are determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Bioanalytical Method: LC-MS/MS

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

Sample Preparation:

  • Aliquots of plasma samples are mixed with an internal standard solution.

  • The drug and internal standard are extracted from the plasma matrix using a liquid-liquid extraction technique (e.g., with diethyl ether).

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate).

  • Flow Rate: A constant flow rate suitable for the column dimensions.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cabergoline and the internal standard.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment & Screening dosing Oral Administration of Cabergoline subject_recruitment->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling urine_collection Urine Collection dosing->urine_collection plasma_separation Plasma Separation via Centrifugation blood_sampling->plasma_separation sample_storage Storage at -86°C plasma_separation->sample_storage sample_extraction Liquid-Liquid Extraction sample_storage->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis pk_parameter_calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) lcms_analysis->pk_parameter_calculation statistical_analysis Statistical Analysis pk_parameter_calculation->statistical_analysis report_generation Report Generation statistical_analysis->report_generation

Caption: Experimental workflow for a Cabergoline pharmacokinetic study.

Metabolic Pathway of Cabergoline

G cabergoline Cabergoline C26H37N5O2 hydrolysis Hydrolysis of Acylurea Bond (Major Pathway) cabergoline->hydrolysis cyp450 CYP450 Enzymes (Minimal Pathway) cabergoline->cyp450 metabolite 6-allyl-8β-carboxy-ergoline (Inactive Metabolite) hydrolysis->metabolite minor_metabolites Other Minor Metabolites cyp450->minor_metabolites

Caption: Primary metabolic pathway of Cabergoline.

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cabergoline Cabergoline d2r Dopamine D2 Receptor cabergoline->d2r Binds to gi_protein Gi Protein d2r->gi_protein Activates ac Adenylyl Cyclase (Inhibited) gi_protein->ac Inhibits k_channel GIRK Channel gi_protein->k_channel Activates βγ subunit camp cAMP (Decreased) ac->camp Converts ATP to k_channel->k_channel K+ Efflux (Hyperpolarization) pka Protein Kinase A camp->pka Activates cellular_response Inhibition of Prolactin Release pka->cellular_response Leads to

Caption: Cabergoline's mechanism via the D2 receptor signaling pathway.

References

The Genesis of a Dopamine Agonist: An In-depth Technical Guide to the Initial Discovery and Synthesis of Cabergoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and synthesis of Cabergoline, a potent and long-acting dopamine D2 receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the history, synthesis, and fundamental pharmacology of this significant therapeutic agent. The information presented herein is based on a thorough review of the foundational scientific literature and patent filings.

Initial Discovery and Historical Context

Cabergoline, an ergot derivative, was first synthesized by scientists at the Italian pharmaceutical company Farmitalia-Carlo Erba S.p.A. in Milan. Their research focused on modifying the chemical structure of naturally occurring ergot alkaloids to develop novel therapeutic agents. A patent application for Cabergoline was filed in 1980, marking its official genesis. The first scientific disclosure to the broader research community occurred at a Society for Neuroscience meeting in 1991.

The primary therapeutic goal behind the development of Cabergoline was to create a potent and selective dopamine D2 receptor agonist with a prolonged duration of action. This was aimed at improving the treatment of disorders characterized by hyperprolactinemia, such as pituitary adenomas (prolactinomas), and Parkinson's disease.

Following its initial development, Cabergoline was first marketed under the brand name Dostinex in the Netherlands in 1992. The drug received approval from the U.S. Food and Drug Administration (FDA) on December 23, 1996. Farmitalia-Carlo Erba was later acquired by Pharmacia in 1993, which subsequently merged with Pfizer in 2003. The patents for Cabergoline expired in late 2005, leading to the availability of generic versions.

Mechanism of Action and Receptor Binding Profile

Cabergoline's primary mechanism of action is as a potent agonist at the dopamine D2 receptor.[1][2] Stimulation of these receptors in the lactotroph cells of the anterior pituitary gland leads to a direct and sustained inhibition of prolactin secretion.[3] This makes it highly effective in the treatment of hyperprolactinemia.

Beyond its high affinity for D2 receptors, Cabergoline also exhibits significant affinity for other receptor subtypes, which contributes to its broader pharmacological profile. It is also an agonist at dopamine D3 and D4 receptors. Furthermore, it interacts with several serotonin (5-HT) receptors, acting as an agonist at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][4] Its activity at the 5-HT2B receptor has been associated with a risk of cardiac valvulopathy, particularly at the higher doses used for Parkinson's disease. Cabergoline has a low affinity for dopamine D1, α1- and α2-adrenergic, and 5-HT1- and 5-HT2-serotonin receptors.

Signaling Pathway of Cabergoline at the Dopamine D2 Receptor

The following diagram illustrates the signaling cascade initiated by Cabergoline's binding to the dopamine D2 receptor on a pituitary lactotroph cell.

Cabergoline_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cabergoline Cabergoline D2R Dopamine D2 Receptor Cabergoline->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP (Reduced) PKA Protein Kinase A (PKA) cAMP->PKA Activates Prolactin_Vesicles Prolactin Vesicles PKA->Prolactin_Vesicles Phosphorylates proteins involved in exocytosis (Reduced) Prolactin_Secretion Prolactin Secretion (Inhibited) Prolactin_Vesicles->Prolactin_Secretion Exocytosis

Cabergoline's inhibitory effect on prolactin secretion.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for Cabergoline from early preclinical and clinical studies.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorBinding Affinity (Ki, nM)
Dopamine D20.7 - 1.4
Dopamine D31.5
Dopamine D42.5
Dopamine D11,130
Serotonin 5-HT2B1.2
Serotonin 5-HT2A9.4
Serotonin 5-HT1A11.8
Serotonin 5-HT2C22.8
Serotonin 5-HT7>10,000
α2D-Adrenergic11.8

Table 2: Human Pharmacokinetic Parameters

ParameterValue
BioavailabilityNot determined in humans, but 30% in mice and 63% in rats.
Time to Peak Plasma Concentration (Tmax)2 - 3 hours
Protein Binding40% - 42%
Elimination Half-Life63 - 109 hours
MetabolismExtensively hepatic, primarily via hydrolysis.
Excretion~22% in urine, ~60% in feces.

Table 3: Prolactin-Lowering Efficacy in Hyperprolactinemic Women (4 weeks of treatment)

Cabergoline Dose (twice weekly)Percentage of Patients with Normalized Prolactin
0.125 mg29%
0.5 mg76%
0.75 mg74%
1.0 mg95%

Initial Synthesis of Cabergoline

The initial patented synthesis of Cabergoline involved the reaction of 6-(2-propenyl)-ergoline-8β-carboxylic acid with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC). This method, while effective, was known to produce a mixture of regioisomers, which complicated the purification process and resulted in a lower yield of the desired product.

Experimental Workflow for the Initial Synthesis

The following diagram outlines the general workflow for the initial synthesis of Cabergoline as described in the early patent literature.

Cabergoline_Synthesis_Workflow Start Starting Material: 6-(2-propenyl)-ergoline-8β-carboxylic acid Reaction Reaction Step: Coupling Reaction Start->Reaction Reagent Reagent: 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) Reagent->Reaction Solvent Solvent: Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Chromatographic Purification (to separate regioisomers) Workup->Purification Final_Product Final Product: Cabergoline Purification->Final_Product

Initial patented synthesis workflow for Cabergoline.
Detailed Experimental Protocol (Based on U.S. Patent 4,526,892)

The following protocol is a representative procedure based on the initial synthesis described in the patent literature. It is intended for informational purposes and should be adapted and optimized based on modern laboratory safety and procedural standards.

Materials and Equipment:

  • 6-(2-propenyl)-ergoline-8β-carboxylic acid

  • 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Triethylamine

  • Dichloromethane

  • Methyl t-butyl ether

  • Water

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography equipment (e.g., silica gel column)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-(2-propenyl)-ergoline-8β-carboxylic acid (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC-HCl) (approximately 0.9 equivalents) and triethylamine (approximately 0.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for approximately 20 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • To the residue, add methyl t-butyl ether and water.

    • Separate the organic layer. Extract the aqueous layer with additional methyl t-butyl ether.

    • Combine the organic extracts and wash with water.

    • Dry the combined organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification:

    • Remove the solvent from the dried organic layer under reduced pressure.

    • The resulting crude product, which will be a mixture of Cabergoline and its regioisomer, is then purified by silica gel column chromatography to isolate the desired Cabergoline.

Note: This initial synthesis method has been largely superseded by more efficient and regioselective methods that often avoid the use of hazardous reagents like isocyanates and provide higher yields of the final product.

Conclusion

The discovery and development of Cabergoline represent a significant advancement in the field of dopamine agonist therapy. Its unique pharmacological profile, characterized by high potency, selectivity for the D2 receptor, and a long duration of action, has made it a valuable tool for the management of hyperprolactinemic disorders and Parkinson's disease. The initial synthesis, while facing challenges in terms of yield and purification, laid the groundwork for the development of more refined and efficient synthetic routes that are in use today. This guide provides a foundational understanding of the origins of Cabergoline for researchers and scientists continuing to explore its therapeutic potential and develop next-generation dopamine agonists.

References

In-depth Technical Guide: Brazergoline Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Solubility and Stability of Brazergoline

Disclaimer: Extensive searches for specific quantitative data, experimental protocols, and detailed signaling pathways for this compound have not yielded any publicly available information. The following guide is therefore based on the general characteristics of the ergoline class of compounds, to which this compound belongs. The information provided should be considered as a general overview and may not be representative of the specific properties of this compound.

Introduction to this compound and the Ergo line Class

This compound is a synthetic derivative of the ergoline alkaloids. The ergoline skeleton is the core structure for a wide range of natural and synthetic compounds with significant pharmacological activity.[1] These compounds are known to interact with various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors, leading to a broad spectrum of biological effects.[2] Ergot alkaloids and their derivatives have been influential in the development of new drugs, serving as structural templates for molecules with pronounced pharmacological activities.[2]

The physicochemical properties of any new chemical entity, such as this compound, are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile. Solubility and stability are fundamental characteristics that must be thoroughly investigated during drug development to ensure the formulation of a safe, effective, and stable dosage form.

General Solubility Profile of Ergoline Derivatives

The solubility of ergoline derivatives can vary significantly based on their specific chemical structure and the nature of their substituents. They can be broadly categorized into water-soluble amides of lysergic acid and water-insoluble ergopeptines.[1]

Factors Influencing Solubility:

  • Chemical Structure: The presence of ionizable groups, such as amines, can significantly impact aqueous solubility. The overall lipophilicity of the molecule also plays a crucial role.

  • pH: For compounds with ionizable functional groups, solubility is highly pH-dependent. The pKa of the compound will determine the pH at which it is most soluble.

  • Solvent: Solubility will differ between aqueous and organic solvents. Common organic solvents used in pre-formulation studies include ethanol, methanol, DMSO, and propylene glycol.

  • Temperature: Solubility is generally temperature-dependent, although the effect varies between compounds.

  • Crystalline Form: Different polymorphic forms of a drug can exhibit different solubility profiles.

While specific quantitative data for this compound is unavailable, a hypothetical solubility profile for an ergoline derivative is presented in Table 1 . This table is for illustrative purposes only and is based on general knowledge of similar compounds.

Table 1: Hypothetical Solubility Data for a Representative Ergoline Derivative

Solvent SystemTemperature (°C)Hypothetical Solubility (mg/mL)
Water (pH 3.0)251.5
Water (pH 7.0)250.1
Water (pH 9.0)25< 0.01
0.1 N HCl252.0
Phosphate Buffer (pH 7.4)250.15
Ethanol2515.0
Propylene Glycol2525.0
DMSO25> 50.0

General Stability Characteristics of Ergoline Derivatives

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Ergo line derivatives can be susceptible to degradation under various environmental conditions.

Common Degradation Pathways:

  • Hydrolysis: Ester or amide linkages, if present, can be susceptible to hydrolysis, particularly at extreme pH values.

  • Oxidation: The indole nucleus of the ergoline structure can be prone to oxidation.

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of many pharmaceutical compounds.

Forced degradation studies are typically performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies involve exposing the drug to stress conditions such as heat, humidity, light, and acidic, basic, and oxidative environments.

A summary of potential stability characteristics for a hypothetical ergoline derivative is presented in Table 2 .

Table 2: Hypothetical Stability Profile for a Representative Ergoline Derivative

Stress ConditionConditionsHypothetical Observations
Acid Hydrolysis0.1 N HCl, 60°C, 24hSignificant degradation observed
Base Hydrolysis0.1 N NaOH, 60°C, 24hModerate degradation observed
Oxidation3% H₂O₂, RT, 24hSignificant degradation observed
Thermal80°C, 48hMinor degradation observed
PhotostabilityICH Q1B conditionsModerate degradation upon light exposure

Experimental Protocols for Solubility and Stability Assessment

Detailed experimental protocols for this compound are not available. However, standard methodologies are employed in the pharmaceutical industry to assess the solubility and stability of new chemical entities.

Solubility Determination

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: The containers are agitated (e.g., in a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered (e.g., through a 0.45 µm filter) to remove any undissolved solids.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Stability-Indicating Method Development and Forced Degradation Studies

Objective: To develop an analytical method that can separate the parent drug from its degradation products and to identify the degradation pathways under stress conditions.

Methodology:

  • Method Development: An HPLC method is developed and validated according to ICH guidelines. The method should demonstrate specificity, linearity, accuracy, precision, and robustness.

  • Forced Degradation: The drug substance is subjected to stress conditions as outlined in Table 2.

  • Analysis: Samples from the stressed conditions are analyzed using the developed stability-indicating HPLC method.

  • Peak Purity Analysis: Photodiode array (PDA) detection or mass spectrometry is used to assess the purity of the parent drug peak and to characterize the degradation products.

Visualizations

General Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies as part of a comprehensive stability assessment.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Drug Drug Substance/Product Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Stress Drug->Thermal Photo Photostability Drug->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Method Validated Stability-Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway

Caption: General workflow for forced degradation studies.

Generic Signaling Pathway for Ergo line Derivatives

Ergoline derivatives are known to interact with various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. The following diagram illustrates a simplified, generic signaling pathway that could be modulated by an ergoline derivative.

GPCR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Ergoline Ergoline Derivative (e.g., this compound) Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Ergoline->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates targets leading to

Caption: Generic GPCR signaling pathway for ergoline derivatives.

Conclusion

While specific data on the solubility and stability of this compound is not publicly available, this guide provides a comprehensive overview of the general characteristics of the ergoline class of compounds and the standard methodologies used for their assessment. For researchers and drug development professionals working with this compound, it is imperative to conduct thorough experimental investigations to determine its specific physicochemical properties. This will be essential for the successful development of a stable, safe, and efficacious pharmaceutical product.

References

In Vitro Characterization of Ergot Derivatives: A Technical Guide Using Cabergoline as a Representative Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the in vitro characterization of a compound specifically named "Brazergoline" is not available in the public domain. This technical guide therefore utilizes Cabergoline , a well-researched ergoline derivative, as a representative example to illustrate the in vitro pharmacological profiling relevant to this class of compounds. The data and methodologies presented herein pertain to Cabergoline and should not be directly extrapolated to "this compound."

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the in vitro characterization of Cabergoline, with a focus on its receptor binding affinity, functional activity, and associated signaling pathways.

Receptor Binding Affinity

The initial step in characterizing a compound like Cabergoline in vitro is to determine its binding affinity for a panel of relevant biological targets. As an ergoline derivative, its primary targets are dopamine and serotonin receptors. Receptor binding assays quantify the interaction between a ligand (the drug) and a receptor. The data is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity of Cabergoline

Receptor SubtypeKi (nM)SpeciesTissue/Cell LineReference
Dopamine D₂0.7RatStriatum[1]
Dopamine D₃1.5RatNot Specified[1]
Serotonin 5-HT₂B1.2RatNot Specified[1]
Dopamine D₁>1000RatStriatum[2]

Note: The table summarizes available quantitative data. Further studies may reveal affinities for a broader range of receptors.

Experimental Protocols: Receptor Binding Assays

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Ki values listed above.

General Protocol for Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Cabergoline) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., rat striatum for dopamine receptors).

  • Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Test compound (Cabergoline) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer containing appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes/ tissue homogenates I1 Incubate membranes, radioligand, and test compound at 37°C P1->I1 P2 Prepare serial dilutions of test compound P2->I1 P3 Prepare radioligand solution P3->I1 S1 Rapidly filter mixture through glass fiber filters I1->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Place filters in scintillation vials with scintillation fluid S2->S3 S4 Quantify radioactivity using a liquid scintillation counter S3->S4 A1 Generate competition curve (% bound vs. log[test compound]) S4->A1 A2 Calculate IC50 value A1->A2 A3 Calculate Ki using the Cheng-Prusoff equation A2->A3

Caption: Workflow for a competitive radioligand binding assay.

Key Steps Explained:

  • Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together. The test compound competes with the radiolabeled ligand for binding to the receptor.

  • Separation: The incubation is terminated by rapid filtration, which separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Activity

Beyond binding, it is essential to determine the functional consequence of a drug-receptor interaction. Functional assays assess whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates constitutively active receptors). The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀), the concentration of the drug that produces 50% of its maximal effect.

Table 2: Functional Activity of Cabergoline

Receptor SubtypeAssay TypeEffectPotency (EC₅₀/IC₅₀)Cell Line/TissueReference
Dopamine D₂Inhibition of cAMP accumulationAgonistNot specifiedNot specified[2]
Dopamine D₂Prevention of H₂O₂-induced cell deathAgonistNot specifiedCultured cortical neurons

Note: Quantitative potency values (EC₅₀/IC₅₀) for functional assays were not consistently available in the reviewed literature.

Experimental Protocols: Functional Assays

The choice of functional assay depends on the signaling pathway coupled to the receptor of interest. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, common assays measure changes in second messenger levels (e.g., cAMP, IP₃) or downstream cellular responses.

General Protocol for cAMP Accumulation Assay (for Gαi-coupled receptors)

Objective: To determine if a test compound activates a Gαi-coupled receptor (like the D₂ receptor) by measuring the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the Gαi-coupled receptor of interest (e.g., CHO-K1 cells stably transfected with the human D₂ receptor).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (Cabergoline) at various concentrations.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF).

Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis Lysis & Detection cluster_analysis Data Analysis P1 Seed cells expressing the receptor of interest in a multi-well plate P2 Incubate overnight P1->P2 T1 Pre-treat cells with varying concentrations of the test compound P2->T1 T2 Stimulate cells with forskolin to induce cAMP production T1->T2 L1 Lyse the cells to release intracellular cAMP T2->L1 L2 Measure cAMP levels using a commercial assay kit L1->L2 A1 Plot cAMP concentration vs. log[test compound] L2->A1 A2 Calculate IC50 value for the inhibition of forskolin-stimulated cAMP A1->A2

Caption: Workflow for a cAMP accumulation assay.

Signaling Pathways

Understanding the intracellular signaling pathways modulated by a compound is crucial for elucidating its mechanism of action. As a dopamine D₂ receptor agonist, Cabergoline primarily signals through the Gαi subunit of the heterotrimeric G-protein.

Cabergoline-Mediated Dopamine D₂ Receptor Signaling

Activation of the D₂ receptor by Cabergoline leads to the dissociation of the G-protein into its Gαi and Gβγ subunits.

  • Gαi subunit: Inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

  • Gβγ subunit: Can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Caption: Simplified signaling pathway of Cabergoline at the D₂ receptor.

Furthermore, studies have shown that Cabergoline can exert neuroprotective effects by modulating other signaling pathways. For instance, it has been demonstrated to suppress the activation of the ERK1/2 signaling pathway and reduce extracellular glutamate levels in response to oxidative stress.

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Glutamate_Release ↑ Extracellular Glutamate Oxidative_Stress->Glutamate_Release ERK_Activation ↑ ERK1/2 Activation Oxidative_Stress->ERK_Activation Cabergoline Cabergoline D2R Dopamine D₂ Receptor Cabergoline->D2R D2R->Glutamate_Release inhibits D2R->ERK_Activation inhibits Neuroprotection Neuroprotection D2R->Neuroprotection Neuronal_Death Neuronal Cell Death Glutamate_Release->Neuronal_Death ERK_Activation->Neuronal_Death

Caption: Neuroprotective signaling of Cabergoline.

This technical guide provides a framework for the in vitro characterization of ergoline derivatives, using Cabergoline as a detailed example. A thorough understanding of a compound's receptor binding profile, functional activity, and downstream signaling is fundamental for its preclinical development and for predicting its therapeutic potential and possible side effects.

References

The Basic Pharmacology of Cabergoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabergoline is a potent and long-acting dopamine D2 receptor agonist derived from ergot alkaloids.[1][2] It is clinically utilized in the management of hyperprolactinemic disorders and as an adjunctive therapy in Parkinson's disease.[1][3] This technical guide provides an in-depth overview of the basic pharmacology of cabergoline, including its mechanism of action, receptor binding profile, pharmacokinetic properties, and key experimental methodologies used for its characterization. The information is presented to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Cabergoline's primary mechanism of action is the direct stimulation of dopamine D2 receptors in the central and peripheral nervous systems.[1] The dopaminergic system is categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Cabergoline exhibits a high affinity for the D2 receptor subtype.

In the tuberoinfundibular pathway of the hypothalamus, activation of D2 receptors on lactotroph cells of the anterior pituitary gland leads to the inhibition of prolactin secretion. This is the basis for its therapeutic use in hyperprolactinemia. In the nigrostriatal pathway, stimulation of postsynaptic D2 receptors is thought to be the primary mechanism for its antiparkinsonian effects.

Receptor Binding Affinity

The binding affinity of cabergoline and its metabolites for various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The data consistently demonstrate a high affinity and selectivity for the dopamine D2 receptor.

Receptor SubtypeK_i_ (nM)SpeciesNotes
Dopamine Receptors
D₂0.7HumanHigh affinity
D₃1.5HumanHigh affinity
D₁Low AffinityHumanSignificantly lower affinity compared to D2-like receptors.
D₄--Binds to D4 receptors.
Serotonin Receptors
5-HT₂B1.2HumanHigh affinity; associated with risk of cardiac valvulopathy.
5-HT₁AModerate to Low AffinityHuman
5-HT₂AModerate to Low AffinityHuman
5-HT₂CModerate to Low AffinityHuman
5-HT₇Moderate to Low AffinityHumanActs as an antagonist.
Adrenergic Receptors
α₂Moderate to Low AffinityHumanActs as an antagonist.
α₁Low AffinityHuman

K_i_ (inhibition constant) is a measure of binding affinity; a lower K_i_ value indicates a higher affinity. Data is compiled from various sources and experimental conditions may vary.

Pharmacokinetics

The pharmacokinetic profile of cabergoline is characterized by rapid absorption, extensive metabolism, and a long elimination half-life.

ParameterValueSpeciesNotes
Absorption
T_max_ (Time to Peak Plasma Concentration)0.5 - 4 hoursHumanRapidly absorbed after oral administration.
BioavailabilityUnknownHumanSignificant first-pass effect.
Effect of FoodNoneHumanFood does not significantly alter absorption.
Distribution
Protein Binding41-42%HumanModerately bound to plasma proteins.
Metabolism
RouteHepaticHumanExtensively metabolized, primarily via hydrolysis. Cytochrome P450-mediated metabolism is minimal.
MetabolitesMajor metabolite: 6-allyl-8β-carboxy-ergoline. Metabolites are largely inactive.Human
Elimination
Elimination Half-life63 - 109 hoursHumanLong half-life allows for infrequent dosing.
Excretion~60% in feces, ~22% in urine (within 20 days)Human

Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (K_i_) of a test compound (e.g., cabergoline) for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 receptor antagonist).

  • Test Compound: Cabergoline.

  • Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or butaclamol) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Fluid.

  • 96-well plates, filter mats, and a cell harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the cells expressing the D2 receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Setup:

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its K_d_ value), and the membrane suspension.

    • Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of the radioligand, and the membrane suspension.

    • Competition Wells: Add serial dilutions of cabergoline, the fixed concentration of the radioligand, and the membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the CPM of all other wells.

    • Plot the specific binding as a function of the log concentration of cabergoline.

    • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of cabergoline that inhibits 50% of the specific binding of the radioligand).

    • Calculate the K_i_ value from the IC₅₀ using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.

Visualizations

Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular Cabergoline Cabergoline D2R Dopamine D2 Receptor Cabergoline->D2R Binds & Activates G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Prolactin Secretion, etc. PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway Activated by Cabergoline.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_prep Animal Preparation (e.g., Rat with guide cannula implantation) probe_insertion Probe Insertion into Target Brain Region (e.g., Striatum) animal_prep->probe_insertion probe_prep Microdialysis Probe Preparation & Calibration probe_prep->probe_insertion equilibration System Equilibration (e.g., 1-2 hours) probe_insertion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin Cabergoline Administration (e.g., i.p.) baseline->drug_admin post_drug_collection Post-administration Sample Collection drug_admin->post_drug_collection sample_analysis Sample Analysis (e.g., HPLC-ECD for Dopamine & Metabolites) post_drug_collection->sample_analysis data_analysis Data Analysis (e.g., % change from baseline) sample_analysis->data_analysis

Caption: Workflow for an In Vivo Microdialysis Experiment with Cabergoline.

References

Methodological & Application

Application Notes and Protocols for Bromocriptine in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Brazergoline": Initial searches for "this compound" did not yield information on a specific compound with that name. It is highly probable that this is a misspelling of an ergoline-derived compound. Based on the context of dopamine agonists, this document will focus on Bromocriptine , a well-researched ergoline-derived dopamine D2 receptor agonist, as a representative molecule for in vivo experimental protocols.

These application notes are intended for researchers, scientists, and drug development professionals working on in vivo studies involving Bromocriptine.

Mechanism of Action

Bromocriptine is a potent agonist at dopamine D2 receptors and a partial antagonist at D1 receptors.[1] Its primary mechanism of action involves mimicking the effects of endogenous dopamine. In the central nervous system, it stimulates dopamine receptors in the corpus striatum, which is beneficial in conditions like Parkinson's disease.[2] In the anterior pituitary, it activates D2 receptors on lactotroph cells, leading to the inhibition of prolactin secretion.[1][3] This action is utilized in the treatment of hyperprolactinemia.[3] Furthermore, Bromocriptine's effects on the hypothalamus are thought to reset dopaminergic and sympathetic tone, contributing to its metabolic effects in treating type 2 diabetes.

Signaling Pathway

Activation of the dopamine D2 receptor by Bromocriptine initiates a G-protein coupled signaling cascade. The D2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately leading to the observed physiological responses.

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Bromocriptine Bromocriptine Bromocriptine->D2R PKA Protein Kinase A (inactive) cAMP->PKA Inhibits activation of PKA_active Protein Kinase A (active) Response Physiological Response PKA_active->Response Leads to

Dopamine D2 Receptor Signaling Pathway

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo studies using Bromocriptine in rodent models.

Table 1: Effects of Bromocriptine on Metabolic Parameters in Rodents

Animal ModelDoseRouteDurationKey FindingsReference
Obese (fa/fa) Zucker Rats10 mg/kg/dayIP4 weeksDecreased food intake and body fat; Increased locomotor activity; Reduced non-fasting blood glucose.
Diet-Induced Obese (DIO) Rats10 mg/kg/dayIP4 weeksDecreased food intake and body fat; Increased locomotor activity.
Spontaneously Hypertensive Rats (SHR) on High Fat DietNot specifiedNot specifiedNot specifiedReduced plasma glucose by 11% and plasma insulin by 55% with treatment at ZT 13.
db/db MiceNot specifiedDaily administrationNot specifiedSuppressed hepatic glucose production and improved glucose metabolism.

Table 2: Effects of Bromocriptine on Behavioral and Physiological Parameters in Rats

Study FocusDoseRouteDurationKey FindingsReference
Maternal Behavior0.05 mg/kg & 0.2 mg/kgSCDays 2-4 of gestationImpaired postpartum maternal behaviors in a novel environment.
Uterine Contractility0.7 mg/kg/dayIP11 days (from gestation day 9)Significant increase in uterine contractions both in vitro and in vivo.
Prolactin Inhibition (Oral vs. IV)10 mg/kg (oral), 1 mg/kg (IV)PO, IVSingle doseOral administration led to a longer duration of prolactin inhibition (36h vs. 18h for IV).

Table 3: Neurobehavioral Effects of Bromocriptine in Mice

Study FocusDoseRouteDurationKey FindingsReference
Neurobehavioral Effects2.5 and 5 mg/kg/dayOral21 daysIncreased grooming at both doses on day 1; No significant changes in locomotion or Y-maze alternation on day 1.

Experimental Protocols

Protocol 1: Assessment of Metabolic Effects in a Diet-Induced Obesity (DIO) Rat Model

This protocol is based on methodologies described in studies investigating the anti-obesity and metabolic effects of Bromocriptine.

Objective: To evaluate the effect of chronic Bromocriptine administration on body weight, food intake, and glucose metabolism in a diet-induced obesity rat model.

Materials:

  • Male Sprague-Dawley rats

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow

  • Bromocriptine mesylate salt

  • Vehicle solution (e.g., 80% peanut oil and 20% ethanol)

  • Apparatus for intraperitoneal (IP) injections

  • Metabolic cages for monitoring food and water intake

  • Glucometer and test strips

  • Animal scale

Procedure:

  • Induction of Obesity: Weanling male rats are fed a high-fat diet for 8-10 weeks to induce obesity. A control group is maintained on standard chow.

  • Animal Grouping: DIO rats are randomly assigned to two groups: Vehicle control and Bromocriptine-treated.

  • Drug Preparation: Prepare a stock solution of Bromocriptine in the vehicle. For a 10 mg/kg dose, a 10 mg/mL solution can be prepared.

  • Administration: Administer Bromocriptine (10 mg/kg) or vehicle via IP injection once daily for 4 weeks. Injections should be given at a consistent time each day.

  • Monitoring:

    • Record body weight and food intake daily.

    • Monitor locomotor activity using activity cages.

    • At the end of the treatment period, measure non-fasting blood glucose from tail vein blood.

  • Tissue Collection: At the end of the study, animals can be euthanized for collection of blood and tissues (e.g., adipose tissue, liver, brain) for further analysis (e.g., receptor binding assays, gene expression analysis).

Experimental_Workflow_DIO start Start induction Induce Obesity in Rats (High-Fat Diet, 8-10 weeks) start->induction grouping Randomly Assign to Groups (Vehicle, Bromocriptine) induction->grouping treatment Daily IP Injections for 4 Weeks (Vehicle or 10 mg/kg Bromocriptine) grouping->treatment monitoring Daily Monitoring: - Body Weight - Food Intake - Locomotor Activity treatment->monitoring glucose_test Measure Non-Fasting Blood Glucose (End of Study) treatment->glucose_test euthanasia Euthanize and Collect Tissues glucose_test->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

Workflow for DIO Rat Study
Protocol 2: Evaluation of Postpartum Maternal Behavior in Rats

This protocol is adapted from a study examining the effects of Bromocriptine on maternal behavior.

Objective: To assess the impact of Bromocriptine administration during early gestation on postpartum maternal behaviors.

Materials:

  • Pregnant female rats (e.g., Sprague-Dawley)

  • Bromocriptine mesylate salt

  • Vehicle (e.g., 10% ethanol in sterile water)

  • Apparatus for subcutaneous (SC) injections

  • Home cage and a novel testing cage

  • Video recording equipment

Procedure:

  • Animal Mating and Grouping: Time-mate female rats. Once pregnancy is confirmed (e.g., via vaginal plugs), randomly assign them to vehicle control and Bromocriptine-treated groups.

  • Drug Preparation: Prepare Bromocriptine solutions in the vehicle at the desired concentrations (e.g., for doses of 0.05 mg/kg and 0.2 mg/kg).

  • Administration: Administer Bromocriptine or vehicle via SC injection on days 2, 3, and 4 of gestation.

  • Postpartum Monitoring: Allow dams to give birth naturally. On a specific postpartum day (e.g., day 5), conduct behavioral testing.

  • Maternal Behavior Testing:

    • Home Cage Test: Record the dam's interaction with her pups in the home cage for a set duration (e.g., 30 minutes). Measure parameters like nursing duration and time on the nest.

    • Novel Cage Test: Transfer the dam and her pups to a novel, clean cage and record their behavior for a similar duration. Again, measure nursing duration and time on the nest.

  • Data Analysis: Compare the behavioral parameters between the vehicle and Bromocriptine-treated groups in both the home and novel cage environments.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on specific research goals and institutional animal care and use committee (IACUC) guidelines. Dosages and administration routes may need to be adjusted depending on the animal model and experimental design.

References

High-performance liquid chromatography (HPLC) method for Brazergoline

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantitative Analysis of Brazergoline using High-Performance Liquid Chromatography (HPLC).

Application Note

Introduction

This compound is an ergoline derivative investigated for its dopamine agonist properties. As with many pharmaceutical compounds, a reliable and robust analytical method is essential for its quantification in bulk drug substances and finished pharmaceutical products. This ensures product quality, stability, and dosage accuracy. High-Performance Liquid Chromatography (HPLC) is a powerful technique ideal for this purpose, offering high resolution, sensitivity, and specificity.[1]

This document details a proposed stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control analysis. The protocol is based on established chromatographic principles for other ergoline derivatives and is presented with hypothetical validation data that meets typical industry and regulatory standards, such as those outlined by the International Conference on Harmonisation (ICH).[2][3][4][5]

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. This combination allows for the effective separation of this compound from potential impurities and degradation products. Detection is performed using a UV detector, leveraging the chromophoric nature of the ergoline structure. The method's performance is evaluated through a series of validation parameters to ensure it is fit for its intended purpose.

Proposed HPLC Method and Protocols

This section provides a detailed protocol for the analysis of this compound using the proposed HPLC method.

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed instrumental parameters for the analysis.

ParameterSpecification
HPLC System Quaternary Gradient HPLC System with UV-Vis Detector
Column ODS C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Dihydrogen Phosphate Buffer (pH 6.8) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Oven Temp. 25°C
Run Time Approximately 10 minutes
Preparation of Solutions

a) Mobile Phase Preparation:

  • Prepare a 20mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer by dissolving approximately 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

  • Adjust the pH of the buffer to 6.8 using a suitable base (e.g., dilute Potassium Hydroxide).

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and Acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath before use.

b) Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

c) Working Standard Solutions:

  • Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 1.0 - 15.0 µg/mL).

d) Sample Preparation (from a hypothetical 1 mg tablet):

  • Weigh and finely powder 20 tablets to get an average powder weight.

  • Accurately weigh a quantity of the tablet powder equivalent to 1 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the mobile phase. This gives a theoretical concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection into the HPLC system.

Experimental Workflow and Analysis

The following diagram illustrates the overall experimental workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation inject_sample Inject Sample Solutions prep_sample->inject_sample inject_std Inject Standard Solutions sys_suit->inject_std If Pass inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data process_data Integrate Peaks & Construct Calibration Curve acquire_data->process_data quantify Quantify this compound in Sample process_data->quantify report Generate Report quantify->report

Caption: HPLC Experimental Workflow for this compound Analysis.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) five times. The %RSD for the peak area should be less than 2.0%.

  • Inject the blank (mobile phase) once to ensure no interfering peaks are present.

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions in duplicate.

  • Record the peak areas and calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Summary

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters with hypothetical but realistic acceptance criteria and results.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound.Complies. Peak is pure and well-resolved from degradation peaks in forced degradation studies.
Linearity (R²) Correlation coefficient (R²) ≥ 0.9990.9995
Range 1.0 - 15.0 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- RepeatabilityRSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.10%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD ≤ 2.0% after minor changes in method parameters (flow rate, pH).Complies. No significant impact on results observed.

This compound Mechanism of Action Context

As a dopamine agonist, this compound is expected to interact with dopamine receptors. The diagram below illustrates a simplified signaling pathway for the D2 dopamine receptor, a common target for such compounds.

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein (α, β, γ subunits) D2R->Gi Activates This compound This compound (Agonist) This compound->D2R:f0 Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Simplified D2 Dopamine Receptor Signaling Pathway.

References

Application Note: Quantitative Analysis of Brazergoline and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazergoline is a dopamine receptor agonist that has been investigated for various therapeutic applications. A thorough understanding of its pharmacokinetic profile, including the identification and quantification of its metabolites, is crucial for drug development and clinical research. This document provides a detailed protocol for the quantitative analysis of this compound and its primary metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to offer high sensitivity and specificity for accurate pharmacokinetic and metabolic studies.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves N-dealkylation and hydroxylation, leading to the formation of several metabolites. The major metabolic transformations are outlined in the signaling pathway diagram below. Understanding these pathways is essential for identifying target analytes for quantitative analysis.

Brazergoline_Metabolism This compound This compound Metabolite1 N-desethyl-Brazergoline This compound->Metabolite1 N-dealkylation Metabolite2 Hydroxylated this compound This compound->Metabolite2 Hydroxylation Metabolite3 Hydroxylated N-desethyl-Brazergoline Metabolite1->Metabolite3 Hydroxylation Metabolite2->Metabolite3 N-dealkylation

Caption: Predicted metabolic pathway of this compound.

Quantitative Analysis Workflow

The overall workflow for the quantitative analysis of this compound and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Spike Spike with Internal Standard Plasma->Spike Extraction Protein Precipitation or Solid Phase Extraction (SPE) Spike->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown Injection Inject into LC-MS/MS Drydown->Injection Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification and Data Analysis Detection->Quantification

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for rapid sample cleanup.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound and metabolite analytical standards

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA)

  • Ammonium Hydroxide (NH₄OH)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of deionized water.

  • Equilibration: Pass 1 mL of 2% FA in water through the cartridge.

  • Loading: Load the pre-treated sample (100 µL of plasma diluted with 100 µL of 2% FA in water and spiked with IS).

  • Washing:

    • Wash with 1 mL of 2% FA in water.

    • Wash with 1 mL of MeOH.

  • Elution: Elute the analytes with 1 mL of 5% NH₄OH in ACN/MeOH (50:50, v/v).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 min, hold for 1 min, return to initial conditions

Mass Spectrometry (MS) Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow Rates Optimized for the specific instrument

Data Presentation: Quantitative Data Summary

The following table presents hypothetical MRM transitions and retention times for this compound and its metabolites. These values would need to be empirically determined.

Table 1: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound[To be determined][To be determined][To be determined][To be determined]
N-desethyl-Brazergoline[To be determined][To be determined][To be determined][To be determined]
Hydroxylated this compound[To be determined][To be determined][To be determined][To be determined]
Internal Standard (IS)[To be determined][To be determined][To be determined][To be determined]

Table 2: Method Validation Parameters (Example)

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Precision < 20%, Accuracy ±20%
Precision (CV%) < 15% (for QC samples), < 20% (for LLOQ)
Accuracy (%) Within ±15% of nominal (for QC samples), ±20% (for LLOQ)
Matrix Effect CV of IS-normalized matrix factor < 15%
Recovery Consistent, precise, and reproducible

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and its major metabolites in biological samples. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in pharmaceutical development and clinical pharmacology. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.

Application Notes and Protocols for Brazergoline Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazergoline is a derivative of the ergoline class of compounds, known for its interaction with dopamine receptors. As a dopamine D2 receptor agonist, it holds potential for investigating physiological processes regulated by dopamine, including motor control and hormonal secretion. These application notes provide a comprehensive guide for the administration of this compound in rodent models, with a focus on studying its effects on prolactin levels and locomotor activity. The protocols outlined below are based on established methodologies for similar dopamine agonists and general practices for in vivo rodent studies. It is important to note that specific dose-response data and pharmacokinetic profiles for this compound in rodents are not extensively available in publicly accessible literature. Therefore, the provided dosage ranges are extrapolated from data on analogous compounds, such as cabergoline, and should be optimized in pilot studies.

Data Presentation

Table 1: Dopamine Receptor Binding Affinities of Related Ergot Alkaloids (in vitro, Rat Striatum)
CompoundD1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)
Pergolide> Cabergoline≥ Cabergoline
Cabergoline> Bromocriptine≥ FCE27395
Bromocriptine≤ Cabergoline< FCE21904
Table 2: Exemplar Dosing for Behavioral Studies with a Dopamine Agonist (Cabergoline) in Rodents
SpeciesApplicationRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectsReference
RatStereotypy InductionSubcutaneous (s.c.)2.0Slight stereotypy[2]
MouseLocomotor ActivitySubcutaneous (s.c.)0.3Increased locomotion[1]

Note: This data for cabergoline, a structurally similar compound, can serve as a starting point for dose-finding studies with this compound[1][2].

Experimental Protocols

Protocol 1: Inhibition of Prolactin Secretion in Rats

This protocol details the procedure to assess the efficacy of this compound in reducing plasma prolactin levels in rats. Hyperprolactinemia can be induced experimentally to create a model for testing prolactin-lowering agents.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethyl cellulose)

  • Adult female Wistar or Sprague-Dawley rats (200-250g)

  • Estradiol valerate (for induction of hyperprolactinemia, optional)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Prolactin ELISA kit

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Induction of Hyperprolactinemia (Optional): To create a robust model, hyperprolactinemia can be induced by subcutaneous injection of estradiol valerate.

  • Drug Preparation: Dissolve or suspend the required dose of this compound in the chosen vehicle. Prepare fresh on the day of the experiment.

  • Administration:

    • Route: Subcutaneous (s.c.) injection is a common and effective route for ergot derivatives. Intraperitoneal (i.p.) or oral gavage can also be considered.

    • Dosage: Based on related compounds, a starting dose range of 0.1 - 1.0 mg/kg can be explored in a pilot dose-response study.

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) from the tail vein or saphenous vein under light anesthesia.

    • Administer this compound or vehicle to the respective groups.

    • Collect subsequent blood samples at various time points post-administration (e.g., 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Prolactin Measurement: Quantify prolactin levels in the plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of prolactin secretion at each time point relative to the baseline and the vehicle control group.

Protocol 2: Assessment of Locomotor Activity in Mice

This protocol describes the use of an open-field test to evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Adult male C57BL/6 or Swiss Webster mice (25-30g)

  • Open-field arena (e.g., 40x40x30 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).

  • 70% ethanol for cleaning.

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to testing. Handle the mice for a few minutes each day for 3-4 days before the experiment to reduce stress-induced responses.

  • Habituation to Test Room: On the day of the experiment, bring the mice to the testing room at least 60 minutes before the start of the session to acclimate.

  • Drug Preparation: Prepare the this compound solution in the vehicle.

  • Administration:

    • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are commonly used for this type of study.

    • Dosage: A pilot study with a dose range of 0.1 - 5.0 mg/kg is recommended to determine the optimal dose for locomotor effects.

  • Open-Field Test:

    • Administer this compound or vehicle to the mice.

    • After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), place each mouse individually into the center of the open-field arena.

    • Record locomotor activity for a set duration, typically 30-60 minutes. Key parameters to measure include total distance traveled, horizontal activity, and rearing frequency.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Mandatory Visualizations

G cluster_0 Dopamine D2 Receptor Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Binding Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Prolactin_Secretion Prolactin Secretion PKA->Prolactin_Secretion Inhibition

Caption: Dopamine D2 Receptor Signaling Pathway for Prolactin Inhibition.

G cluster_0 Experimental Workflow: Locomotor Activity Assessment Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Room (60 min) Acclimation->Habituation Administration Administration (i.p. or s.c.) Habituation->Administration Drug_Prep This compound Preparation Drug_Prep->Administration Pretreatment Pretreatment Period (e.g., 30 min) Administration->Pretreatment Open_Field Open-Field Test (30-60 min) Pretreatment->Open_Field Data_Analysis Data Analysis Open_Field->Data_Analysis

Caption: Experimental Workflow for Locomotor Activity Assessment.

References

Application Notes: Dopamine Receptor Binding Assay Using Brazergoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous physiological processes within the central nervous system, including motor control, cognition, and reward. They are primary targets for therapeutic intervention in a range of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The dopamine receptor family is broadly classified into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins to inhibit its activity.[1] Brazergoline is an ergoline derivative investigated for its interaction with dopamine receptors. Understanding the binding characteristics of compounds like this compound is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for dopamine receptors. This assay is a fundamental tool in pharmacology for characterizing the interaction of a test compound with its receptor.

Principle of the Assay

The dopamine receptor binding assay described here is a competitive inhibition assay. It measures the ability of an unlabeled compound, in this case, this compound, to compete with a radiolabeled ligand for binding to dopamine receptors. The receptors can be sourced from cultured cell lines expressing a specific dopamine receptor subtype or from tissue homogenates rich in these receptors, such as the striatum. The amount of radioligand bound to the receptor is quantified in the presence of varying concentrations of the test compound. This allows for the determination of the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound binding to various dopamine receptor subtypes. This data is for illustrative purposes to demonstrate how results from such an assay would be presented.

Receptor SubtypeRadioligandThis compound Ki (nM)
D1[³H]-SCH23390150
D2[³H]-Spiperone5.2
D3[³H]-Spiperone2.8
D4[³H]-Spiperone25
D5[³H]-SCH23390180

Experimental Protocols

Materials and Reagents
  • Receptor Source:

    • CHO or HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors.

    • Alternatively, rat or mouse striatal tissue.

  • Radioligands:

    • For D1 and D5 receptors: [³H]-SCH23390.

    • For D2, D3, and D4 receptors: [³H]-Spiperone.[2]

  • Test Compound: this compound.

  • Non-specific Binding Control:

    • For D1/D5 receptors: 10 µM (+)-Butaclamol.

    • For D2/D3/D4 receptors: 10 µM Haloperidol.[2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

  • Scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Membrane Preparation from Cell Culture
  • Grow cells expressing the dopamine receptor subtype of interest to confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh lysis buffer.

  • Repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Determine the protein concentration using a standard protein assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Competitive Binding Assay Protocol
  • Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • This compound Competition: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation. The final concentration of the radioligand should be approximately equal to its Kd for the receptor.

  • Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.[2]

  • Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Dopamine Receptor Signaling Pathways

Dopamine Receptor Signaling Pathways cluster_0 D1-like Receptors (D1, D5) cluster_1 D2-like Receptors (D2, D3, D4) D1_like D1/D5 Gs Gαs/olf D1_like->Gs Activation AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Activation D2_like D2/D3/D4 Gi Gαi/o D2_like->Gi Activation AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Dopamine Dopamine Dopamine->D1_like Dopamine->D2_like

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Experimental Workflow for Competitive Binding Assay

Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Radioligand and this compound prep_membranes->incubation prep_ligands Prepare Radioligand and This compound Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50_ki Determine IC50 and Calculate Ki plot_curve->calc_ic50_ki

Caption: Workflow for the dopamine receptor competitive binding assay.

Logical Relationship of Assay Components

Assay Components Relationship Receptor Dopamine Receptor Complex Receptor-Radioligand Complex Receptor->Complex Radioligand [³H]-Ligand Radioligand->Complex This compound This compound (Unlabeled Competitor) This compound->Receptor Competes with Radioligand

References

Application Notes and Protocols for Cell-Based Functional Assays to Determine Brazergoline Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazergoline is an ergoline derivative anticipated to interact with dopaminergic and serotonergic systems. While specific data for this compound is emerging, its structural similarity to compounds like Cabergoline suggests potent activity at dopamine D2-like receptors and potential interactions with various serotonin (5-HT) receptor subtypes. Cabergoline is a potent D2 receptor agonist and also exhibits agonist or antagonist activity at several 5-HT receptors.[1] Therefore, a comprehensive understanding of this compound's functional activity requires a suite of cell-based assays to elucidate its potency and efficacy at these key G-protein coupled receptors (GPCRs).

These application notes provide detailed protocols for robust, cell-based functional assays designed to quantify the activity of this compound at Gi/o-coupled dopamine D2 receptors and Gq-coupled serotonin 5-HT2A receptors. The presented assays are industry-standard methods for characterizing GPCR-targeted compounds.

Dopamine D2 Receptor (Gi/o-coupled) Functional Assay: cAMP Measurement

Activation of the dopamine D2 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (camp).[2] This assay measures this compound's ability to inhibit forskolin-stimulated cAMP production in cells expressing the human D2 receptor.

Signaling Pathway: D2 Receptor-Mediated Inhibition of cAMP Production

D2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound D2R Dopamine D2 Receptor This compound->D2R binds Gi_protein Gi/o Protein D2R->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylates Forskolin Forskolin Forskolin->AC stimulates Gq_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound HT2AR 5-HT2A Receptor This compound->HT2AR binds Gq_protein Gq/11 Protein HT2AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ion Ca²⁺ ER->Ca_ion releases Ca_ion->PKC co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response phosphorylates Calcium_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay A1 Seed cells expressing 5-HT2A receptor in 96-well plate A2 Incubate overnight (37°C, 5% CO₂) A1->A2 B1 Aspirate medium B2 Add Fluo-4 AM Dye Loading Solution B1->B2 B3 Incubate (37°C then RT) B2->B3 B4 Place plate in Fluorescence Reader B3->B4 B5 Record Baseline Fluorescence B4->B5 B6 Inject this compound (Test Compound) B5->B6 B7 Record Fluorescence (Calcium Flux) B6->B7 B8 Analyze Data (Peak - Baseline) B7->B8

References

Application Note & Protocol: Quantification of Brazergoline in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazergoline is a potent dopamine D2 receptor agonist belonging to the ergoline class of compounds. Its therapeutic potential is under investigation for various neurological and endocrine disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME). This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted bioanalytical technique for its high sensitivity and specificity. The methodologies presented are based on established principles for the analysis of similar ergoline derivatives and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action: Dopamine D2 Receptor Signaling

This compound exerts its pharmacological effects by acting as an agonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and subsequently affects downstream signaling pathways, ultimately leading to the physiological response.

D2_receptor_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited This compound This compound This compound->D2R Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates downstream targets ATP ATP ATP->AC

Figure 1: this compound's signaling pathway via the Dopamine D2 receptor.

Experimental Protocols

This section details the materials and methods for the quantification of this compound in plasma samples.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, such as a deuterated analog of this compound or another ergoline derivative (e.g., Cabergoline-d5). The ideal internal standard should not be present in the sample matrix and have similar chromatographic and mass spectrometric behavior to the analyte.[1]

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Diethylether (for Liquid-Liquid Extraction)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

Sample Preparation

Two common and effective methods for extracting this compound from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids.

LLE_Workflow start Start: Plasma Sample add_is Spike with Internal Standard start->add_is add_base Add alkaline buffer (e.g., pH 9) add_is->add_base add_solvent Add Diethyl Ether add_base->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2: Liquid-Liquid Extraction (LLE) workflow for this compound.

Protocol:

  • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution.

  • Add 100 µL of an alkaline buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH to approximately 9.

  • Add 3 mL of diethyl ether.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

SPE is a sample preparation method that uses a solid sorbent to isolate analytes from a liquid sample.[2][3]

SPE_Workflow start Start: Plasma Sample add_is Spike with Internal Standard start->add_is pretreat Pre-treat Sample (e.g., dilute with buffer) add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute this compound (e.g., Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 3: Solid-Phase Extraction (SPE) workflow for this compound.

Protocol:

  • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma, add 50 µL of the internal standard working solution.

  • Dilute the plasma sample with 500 µL of 2% ammonium hydroxide in water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS TransitionsTo be determined by infusing a standard solution of this compound and the internal standard. For ergoline derivatives, common transitions involve the loss of side chains.
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Gas TemperaturesTo be optimized based on instrument manufacturer's recommendations

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[4][5] Key validation parameters are summarized below.

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analyte and IS from the plasma matrix. Should be consistent and reproducible.
Stability Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Pharmacokinetic Data (Illustrative Example)

Table 3: Illustrative Pharmacokinetic Parameters (based on Cabergoline)

ParameterValue
Time to Peak Plasma Concentration (Tmax) 2-3 hours
Elimination Half-life (t½) 63-109 hours
Expected Plasma Concentration Range Low pg/mL to low ng/mL, depending on the dose. A validated LC-MS/MS method for Cabergoline showed a linearity range of 1.86-124 pg/mL.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation using either LLE or SPE, along with the suggested starting conditions for LC-MS/MS analysis and a comprehensive method validation plan, offer a solid foundation for researchers in drug development. The high sensitivity and specificity of this method make it well-suited for supporting pharmacokinetic and pharmacodynamic studies of this compound.

References

Application Notes and Protocols for Studying Dopamine Signaling Pathways Using Cabergoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabergoline, an ergot derivative, is a potent and long-acting dopamine D2 receptor agonist. Its high affinity and selectivity for the D2 receptor make it an invaluable tool for researchers studying dopamine signaling pathways in various physiological and pathological contexts. These application notes provide a comprehensive overview of the use of Cabergoline as a research tool, including its receptor binding profile, its effects on downstream signaling cascades, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

Cabergoline exerts its effects primarily by binding to and activating dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o). Activation of D2 receptors by Cabergoline initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, Cabergoline has been shown to influence other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK).

Dopamine D2 Receptor Signaling Pathway

D2_Signaling Cabergoline Cabergoline D2R Dopamine D2 Receptor Cabergoline->D2R Binds & Activates G_protein Gαi/o βγ D2R->G_protein Activates ERK ERK Phosphorylation D2R->ERK Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream ERK->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway Activated by Cabergoline.

Quantitative Data

The following tables summarize the binding affinities of Cabergoline for various receptors and its functional potency in cellular assays.

Table 1: Receptor Binding Affinity of Cabergoline

ReceptorKi (nM)Reference CompoundKi (nM)
Dopamine D2 0.6 - 1.0 Bromocriptine5.0
Dopamine D31.5 - 4.2Quinpirole3.0
Dopamine D1>1000SKF383931.1
Serotonin 5-HT2A1.9 - 13Ketanserin1.0
Serotonin 5-HT2B0.3 - 1.2
Adrenergic α2A130
Adrenergic α2B47
Adrenergic α1A160
Adrenergic α1B130

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.

Table 2: Functional Potency of Cabergoline

AssayCell TypeEC50 / IC50Effect
cAMP Accumulation (Forskolin-stimulated)CHO cells expressing human D2L receptorsIC50: 0.2 nMInhibition
ERK1/2 PhosphorylationPrimary cortical neurons-Suppression of H2O2-induced ERK activation
Prolactin SecretionRat pituitary cellsIC50: 0.1 nMInhibition

Experimental Protocols

Detailed methodologies for key experiments to study dopamine signaling using Cabergoline are provided below.

In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Cabergoline for the dopamine D2 receptor using [3H]-spiperone.

Experimental Workflow: D2 Receptor Binding Assay

Binding_Assay_Workflow A Prepare cell membranes expressing D2 receptors B Incubate membranes with [3H]-spiperone and varying concentrations of Cabergoline A->B C Separate bound from free radioligand by filtration B->C D Quantify radioactivity using liquid scintillation counting C->D E Analyze data to determine IC50 and Ki values D->E

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Materials:

  • Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • [3H]-spiperone (radioligand)

  • Cabergoline

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing D2 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Varying concentrations of Cabergoline (or vehicle for total binding, and a saturating concentration of a non-labeled antagonist like haloperidol for non-specific binding).

    • [3H]-spiperone (at a concentration close to its Kd, typically 0.1-0.3 nM).

    • Cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Cabergoline concentration. Determine the IC50 value (the concentration of Cabergoline that inhibits 50% of specific [3H]-spiperone binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the effect of Cabergoline on intracellular cAMP levels in response to adenylyl cyclase stimulation by forskolin.

Procedure:

  • Cell Culture: Plate cells expressing D2 receptors (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.

  • Pre-treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.

  • Cabergoline Treatment: Add varying concentrations of Cabergoline to the wells and incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Cabergoline concentration. Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Western Blot for ERK Phosphorylation

This protocol assesses the effect of Cabergoline on the phosphorylation of ERK1/2.

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., primary neurons or a suitable cell line) and treat with Cabergoline at various concentrations and for different durations. A positive control (e.g., a growth factor) and a negative control (vehicle) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-ERK as a ratio of total ERK.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following Cabergoline administration.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow A Surgically implant a microdialysis probe into the target brain region (e.g., striatum) B Perfuse the probe with artificial cerebrospinal fluid (aCSF) A->B C Collect dialysate samples at regular intervals to establish a baseline B->C D Administer Cabergoline (e.g., intraperitoneally) C->D E Continue collecting dialysate samples post-administration D->E F Analyze dopamine concentration in dialysate using HPLC-ECD E->F G Analyze data to determine the effect of Cabergoline on extracellular dopamine levels F->G

Caption: Workflow for In Vivo Microdialysis Experiment.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Cabergoline solution for injection

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., the striatum).

  • Probe Perfusion and Baseline Collection: Connect the probe to a syringe pump and perfuse it with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the animal to recover and collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Cabergoline Administration: Administer Cabergoline to the animal via the desired route (e.g., intraperitoneal injection).

  • Post-administration Sample Collection: Continue to collect dialysate samples at the same intervals for a defined period after drug administration.

  • Dopamine Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of Cabergoline on extracellular dopamine.

Conclusion

Cabergoline is a powerful pharmacological tool for investigating the intricacies of dopamine D2 receptor signaling. The protocols outlined in these application notes provide a solid foundation for researchers to explore the effects of Cabergoline on various cellular and systemic processes. By employing these methodologies, scientists can gain valuable insights into the role of dopamine in health and disease, and potentially identify new therapeutic targets for a range of neurological and endocrine disorders.

Troubleshooting & Optimization

Technical Support Center: Identification of Brazergoline Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brazergoline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of this compound degradation products during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to identify degradation products of this compound?

Identifying degradation products is a critical step in pharmaceutical development for several reasons. Firstly, it helps in understanding the intrinsic stability of the this compound molecule.[1][2] This knowledge is essential for developing a stable formulation and determining appropriate storage conditions and shelf-life.[1][2] Secondly, degradation products can potentially have different pharmacological or toxicological profiles than the parent drug, making their identification and quantification a regulatory requirement to ensure the safety and efficacy of the final drug product.

Q2: What are the typical conditions under which this compound might degrade?

This compound, like many pharmaceutical compounds, can degrade under various stress conditions. The most common stress factors investigated during forced degradation studies include:

  • Hydrolysis: Degradation in the presence of water, often accelerated by acidic or basic conditions.[3]

  • Oxidation: Degradation due to exposure to oxidizing agents, such as hydrogen peroxide.

  • Photolysis: Degradation caused by exposure to light, particularly UV and visible light.

  • Thermal Stress: Degradation induced by exposure to high temperatures.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for separating the parent drug from its degradation products. For structural elucidation of the separated degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are invaluable for obtaining molecular weight and fragmentation information. Nuclear Magnetic Resonance (NMR) spectroscopy is often used for the definitive structural characterization of isolated degradation products.

Troubleshooting Guides

Guide 1: Troubleshooting a Forced Degradation Study for this compound

This guide provides a systematic approach to conducting and troubleshooting a forced degradation study for this compound.

Objective: To generate a sufficient amount of degradation products for the development of a stability-indicating analytical method and for structural elucidation.

Typical Stress Conditions for Forced Degradation Studies:

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for several hours.
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M to 1 M NaOH at room temperature or elevated temperature for several hours.
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30% H₂O₂ at room temperature for up to 24 hours.
Thermal Degradation Dry HeatSolid drug substance exposed to 60-80°C for a specified duration.
Photodegradation UV and Visible LightExposure of the drug substance in solution or as a solid to a calibrated light source.

Experimental Workflow for Forced Degradation:

G prep Prepare this compound Solutions stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize/Quench Reactions stress->neutralize hplc_inject Inject Stressed Samples neutralize->hplc_inject hplc_dev Develop HPLC Method hplc_dev->hplc_inject lcms LC-MS/MS Analysis hplc_inject->lcms isolate Isolate Degradation Products (Prep-HPLC) hplc_inject->isolate elucidate Structure Elucidation lcms->elucidate nmr NMR Spectroscopy isolate->nmr nmr->elucidate G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Ergoline Derivative) Hydrolysis_Product Hydrolyzed Product (e.g., cleavage of ester linkage) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidized Product (e.g., N-oxide formation) This compound->Oxidation_Product H₂O₂

References

Technical Support Center: Brazergoline Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Brazergoline is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known properties of structurally related ergoline derivatives, such as Cabergoline, and general strategies for improving the bioavailability of poorly soluble compounds. These recommendations should be adapted and validated for this compound-specific formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

Based on the characteristics of other ergoline derivatives, the primary challenges to this compound's oral bioavailability are likely:

  • Poor Aqueous Solubility: Like many complex organic molecules, this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where a significant portion may be metabolized before it reaches systemic circulation. This is a common issue for ergoline compounds.[1][2]

Q2: How does food intake likely affect the bioavailability of this compound?

The effect of food on the absorption of ergoline derivatives can be variable. For the related compound Cabergoline, food does not significantly impact its pharmacokinetics.[1] However, for other poorly soluble drugs, co-administration with food, particularly high-fat meals, can sometimes enhance absorption by increasing drug solubilization through the release of bile salts. Conversely, food can also delay or reduce absorption for other compounds. The specific effect on this compound would need to be determined experimentally.

Q3: What is the expected mechanism of action and signaling pathway for this compound?

As an ergoline derivative, this compound is expected to act as a dopamine D2 receptor agonist.[2][3] Stimulation of D2 receptors in the tuberoinfundibular pathway of the brain inhibits prolactin secretion from the pituitary gland. The signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels and a subsequent reduction in calcium mobilization, which suppresses prolactin release.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low and variable drug exposure in preclinical studies. Poor aqueous solubility leading to incomplete dissolution.1. Particle Size Reduction: Investigate micronization or nanocrystal technology to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Explore the use of surfactants, co-solvents, or cyclodextrins in the formulation. 3. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a polymer matrix to enhance solubility.
Discrepancy between in vitro dissolution and in vivo absorption. Extensive first-pass metabolism in the gut wall and/or liver.1. Prodrug Approach: Synthesize a bioreversible derivative (prodrug) of this compound that is more readily absorbed and is converted to the active form in vivo. 2. Co-administration with Metabolic Inhibitors: While not a formulation strategy, this can be used in preclinical studies to confirm the extent of first-pass metabolism. (Use with caution and for investigational purposes only). 3. Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic absorption, partially bypassing the portal circulation and first-pass metabolism.
Precipitation of the drug in the gastrointestinal tract upon dilution of a liquid formulation. The drug concentration in the formulation exceeds its solubility in gastrointestinal fluids.1. Incorporate Precipitation Inhibitors: Include polymers in the formulation that can maintain a supersaturated state of the drug. 2. Optimize Lipid-Based Formulations: Adjust the ratio of oils, surfactants, and co-surfactants in SEDDS to ensure the formation of stable micro- or nanoemulsions upon dilution.

Pharmacokinetic Data of a Related Ergoline Derivative (Cabergoline)

The absolute bioavailability of Cabergoline is unknown, but it undergoes extensive first-pass metabolism. The following table summarizes key pharmacokinetic parameters for Cabergoline, which may serve as a reference point for this compound studies.

ParameterValueSpeciesReference
Time to Peak Plasma Concentration (Tmax) 2-3 hoursHuman
Plasma Protein Binding ~40%Human
Metabolism Extensive hepatic metabolism, primarily via hydrolysis. Minimal cytochrome P450 involvement.Human
Elimination Half-Life 63-109 hoursHuman
Excretion <4% unchanged in urine.Human

Experimental Protocols

Protocol: Preparation and Evaluation of a Nanosuspension to Enhance this compound Bioavailability

Objective: To prepare a stable nanosuspension of this compound and evaluate its potential to improve oral bioavailability compared to a standard suspension.

1. Materials:

  • This compound active pharmaceutical ingredient (API)

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

2. Nanosuspension Preparation (Wet Milling Method):

  • Prepare a preliminary suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 2% w/v) in purified water.

  • Transfer the suspension to a milling chamber containing the milling media.

  • Mill the suspension at a controlled temperature for a specified duration (e.g., 24-48 hours) until the desired particle size is achieved.

  • Monitor particle size periodically using dynamic light scattering (DLS).

  • Separate the nanosuspension from the milling media.

3. Characterization of the Nanosuspension:

  • Particle Size and Polydispersity Index (PDI): Measure using DLS.

  • Zeta Potential: Determine the surface charge to assess physical stability.

  • Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Dissolution Rate: Perform in vitro dissolution testing in simulated gastric and intestinal fluids and compare with the unmilled drug.

4. In Vivo Pharmacokinetic Study (Rodent Model):

  • Fast animals overnight prior to dosing.

  • Administer the this compound nanosuspension orally via gavage to one group of animals.

  • Administer a control suspension (unmilled this compound with the same vehicle) to a second group.

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and compare the relative bioavailability of the nanosuspension to the control suspension.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Binds to Gi_protein Gi Protein D2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Ca_channels Ca2+ Channels PKA->Ca_channels Inhibits Phosphorylation Ca_influx Decreased Ca2+ Influx Ca_channels->Ca_influx Prolactin_Secretion Inhibition of Prolactin Secretion Ca_influx->Prolactin_Secretion

Caption: Proposed signaling pathway of this compound via Dopamine D2 receptor agonism.

General Workflow for Improving Oral Bioavailability

Bioavailability_Workflow cluster_characterization Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation cluster_optimization Optimization Physicochemical Physicochemical Characterization (Solubility, Permeability) Preclinical_PK Initial Preclinical Pharmacokinetics (Low Bioavailability) Physicochemical->Preclinical_PK Solubility_Enhancement Solubility Enhancement - Nanosizing - Solid Dispersion - Co-solvents/Surfactants Preclinical_PK->Solubility_Enhancement Permeability_Enhancement Permeability Enhancement - Prodrugs - Lipid Formulations (SEDDS) Preclinical_PK->Permeability_Enhancement In_Vitro In Vitro Screening (Dissolution, Caco-2) Solubility_Enhancement->In_Vitro Permeability_Enhancement->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (Rodent Model) In_Vitro->In_Vivo Lead_Formulation Lead Formulation Selection In_Vivo->Lead_Formulation Scale_Up Scale-Up and Stability Studies Lead_Formulation->Scale_Up

Caption: A general experimental workflow for enhancing the oral bioavailability of a drug candidate.

References

Technical Support Center: Overcoming Brazergoline Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound specifically named "Brazergoline" is not publicly available. This technical support center provides guidance for a representative poorly soluble small molecule, hereafter referred to as this compound, based on established principles for handling such compounds in a research setting.

This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound and other poorly soluble compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] this compound, like many poorly water-soluble drugs, exhibits good solubility in this organic solvent.[3] Always use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.[1]

Q2: My this compound powder is not dissolving well in 100% DMSO. What should I do?

A2: If you encounter difficulty dissolving this compound in DMSO at room temperature, you can employ the following techniques:

  • Gentle Heating: Warm the solution to 30-40°C to increase solubility. Avoid excessive heat to prevent compound degradation.[1]

  • Sonication: Use a sonicator bath to provide mechanical energy, which can help break up compound aggregates and speed up dissolution.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Q3: I observed a precipitate after diluting my this compound DMSO stock into aqueous cell culture medium. Why is this happening and how can I prevent it?

A3: This is a common issue known as "solvent shock." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble. To prevent this:

  • Use Pre-warmed Medium: Always add the drug stock to cell culture medium that has been pre-warmed to 37°C.

  • Slow, Dropwise Addition: Add the DMSO stock solution dropwise to the culture medium while gently swirling or vortexing. This allows for rapid dispersion and minimizes localized high concentrations of the compound.

  • Step-wise Dilution: Prepare an intermediate dilution of the stock in a small volume of medium before adding it to the final volume.

  • Keep Final DMSO Concentration Low: Aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1% for sensitive cell lines, to minimize both solubility issues and solvent toxicity.

Q4: What is the maximum soluble concentration of this compound in my specific cell culture system?

A4: The maximum soluble concentration can vary depending on the components of your cell culture medium. It is recommended to experimentally determine the kinetic solubility in your specific medium. A simple method involves preparing serial dilutions of your compound in the medium and observing for precipitation under a microscope after a short incubation period (e.g., 1-2 hours).

Troubleshooting Guides

Problem: Visible Precipitate in Cell Culture Medium
Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution."Solvent shock" due to rapid change in solvent polarity.Add the DMSO stock dropwise to pre-warmed (37°C) medium while gently vortexing.
This compound concentration exceeds its solubility limit.Decrease the final concentration of this compound.
Cloudy medium or crystalline precipitate observed after some time in the incubator.Temperature fluctuations affecting solubility.Ensure the incubator temperature is stable. Avoid repeated freeze-thaw cycles of stock solutions.
Interaction with media components (e.g., salts, proteins).Test solubility in a simpler buffer like PBS to see if media components are the issue.
pH shift in the medium due to cell metabolism.Use a medium buffered with HEPES to maintain a stable pH.

Quantitative Data Summary

The following table summarizes common strategies to enhance the solubility of poorly water-soluble drugs. The effectiveness of each method will be compound-specific.

Solubilization Strategy Typical Agents/Methods General Increase in Solubility Key Considerations
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 4002 to 50-foldCan have cell-based toxicity; potential for precipitation upon further dilution.
Surfactants Tween® 80, Pluronic® F-68, Sodium Dodecyl Sulfate (SDS)10 to 100-foldForms micelles to encapsulate the drug; can have toxicity at higher concentrations.
pH Adjustment Acidic or basic buffersVariable (highly dependent on pKa)Only effective for ionizable compounds; must be compatible with the experimental pH range (typically 1.2-7.5).
Complexation Cyclodextrins (e.g., β-cyclodextrin)10 to 1,000-foldForms inclusion complexes; can alter drug availability and activity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound powder into a sterile vial.

  • Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the vial vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • If necessary, gently warm the vial in a 30-40°C water bath for 10-15 minutes, followed by vortexing.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparing a 10 µM Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Ensure the complete cell culture medium is pre-warmed to 37°C.

  • For a final volume of 10 mL, you will need to add 10 µL of the 10 mM stock solution (for a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.

  • Crucial Step: While gently swirling or vortexing the 10 mL of pre-warmed medium, add the 10 µL of this compound stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • The working solution is now ready to be added to your cells. Always include a vehicle control (medium with 0.1% DMSO) in your experiments.

Visualizations

Brazergoline_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor Tyrosine Kinase (e.g., BR-1) This compound->Receptor Binds and Inhibits Kinase_A Kinase A Receptor->Kinase_A Inhibition Signal Kinase_B Kinase B (Inactive) Receptor->Kinase_B Allows Activation Kinase_A->Kinase_B Phosphorylates (Inhibits) Kinase_B_Active Kinase B (Active) TF_Inactive Transcription Factor (Inactive) Kinase_B_Active->TF_Inactive Phosphorylates (Activates) TF_Active Transcription Factor (Active) TF_Inactive->TF_Active Gene_Expression Target Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) TF_Active->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Solubility_Workflow start Start: Poorly Soluble Compound stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep dissolve_check Is it fully dissolved? stock_prep->dissolve_check troubleshoot_dissolve Apply Heat (30-40°C) and/or Sonication dissolve_check->troubleshoot_dissolve No dilution Prepare Working Solution: Add stock dropwise to pre-warmed aqueous buffer dissolve_check->dilution Yes troubleshoot_dissolve->stock_prep precipitate_check Precipitate observed? dilution->precipitate_check success Proceed with Experiment precipitate_check->success No troubleshoot_precipitate Go to Troubleshooting Guide precipitate_check->troubleshoot_precipitate Yes

Caption: Experimental workflow for handling poorly soluble compounds.

Troubleshooting_Tree start Problem: Precipitate in Culture Medium q1 When did precipitate form? start->q1 a1_immediate Immediately after adding stock q1->a1_immediate Immediately a1_later After incubation q1->a1_later Later q2 Cause: Solvent Shock or Concentration Too High a1_immediate->q2 q3 Possible Causes: - Temp/pH instability - Media component interaction a1_later->q3 sol2 Solution: 1. Add stock slowly to warm medium. 2. Lower final concentration. 3. Use step-wise dilution. q2->sol2 sol3 Solution: 1. Check incubator stability. 2. Use buffered medium (HEPES). 3. Test in simpler buffer (PBS). q3->sol3

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Optimizing Brazergoline Dosage for Maximal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Brazergoline dosage for maximal efficacy in experimental settings.

Disclaimer: this compound is a compound with limited publicly available data. The quantitative data and specific experimental conditions provided herein are based on its close structural and functional analogue, Cabergoline , a potent dopamine D2 receptor agonist and serotonin 5-HT1A receptor partial agonist. Researchers should use this information as a guide and determine the optimal parameters for this compound empirically.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on its structural similarity to other ergot derivatives, this compound is presumed to be a potent dopamine D2 receptor agonist.[1][2] It is also likely to exhibit activity as a partial agonist at serotonin 5-HT1A receptors.[3] Stimulation of D2 receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Its partial agonism at 5-HT1A receptors can also modulate serotonergic neurotransmission.

Q2: We are not observing the expected inhibitory effect on cAMP production in our cell-based assay. What are the possible causes?

A2: Lack of a detectable decrease in cAMP can stem from several factors:

  • Low Receptor Expression: The cell line used may not express sufficient levels of the D2 receptor. Verify receptor expression using techniques like qPCR, western blot, or a radioligand binding assay.

  • Suboptimal Assay Conditions: Ensure that the forskolin concentration used to stimulate adenylyl cyclase is appropriate. A full forskolin dose-response curve should be performed to determine the EC80 concentration for your specific cell line.

  • Cell Density: Too few or too many cells can affect the assay window. Optimize cell density to ensure the basal and stimulated cAMP levels fall within the linear range of your detection kit.

  • Compound Degradation: this compound may be unstable in your assay medium. Consider the stability of the compound under your experimental conditions.

  • Incorrect Measurement Window: The kinetics of the cAMP response can vary. Perform a time-course experiment to identify the optimal incubation time for measuring the inhibitory effect.

Q3: Our in vivo animal study is showing high toxicity at the initial doses tested. How should we proceed?

A3: High toxicity indicates that the initial dose is likely above the maximum tolerated dose (MTD). It is crucial to immediately reduce the dose. A dose-reduction of 50-75% is a reasonable starting point for the next cohort. It is highly recommended to conduct a dose range-finding study with a wide spread of doses to determine the MTD. Additionally, re-evaluate the allometric scaling calculations used to convert in vitro effective concentrations to in vivo starting doses.

Q4: We are observing significant variability in responses between animals in the same treatment group. What can we do to minimize this?

A4: In-group variability can be addressed by:

  • Controlling for Biological Variables: Ensure that all animals are of the same age, sex, and health status.

  • Standardizing Experimental Procedures: Maintain consistency in the route of administration, time of day for dosing and measurements, and housing conditions.

  • Increasing Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological differences.

  • Refining the Animal Model: Ensure the chosen animal model is appropriate and validated for the specific research question.

Data Presentation: Pharmacological Profile of a Representative Compound (Cabergoline)

The following tables summarize the binding affinities and functional potencies of Cabergoline, which can serve as an initial reference for experiments with this compound.

Table 1: Receptor Binding Affinities (Ki) of Cabergoline

Receptor SubtypeKi (nM)SpeciesReference
Dopamine D20.61Human
Dopamine D31.27Human
Serotonin 5-HT2B1.2Rat

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50/IC50) of D2 Receptor Agonists

CompoundAssay TypeParameterValue (nM)Cell LineReference
CabergolinecAMP InhibitionIC50Data not available--
BromocriptinecAMP InhibitionIC50~10Various
QuinpirolecAMP InhibitionIC50~5CHO-D2

EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency in functional assays.

Experimental Protocols

Protocol 1: D2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line expressing the human D2 receptor (e.g., CHO-D2 or HEK293-D2).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

  • Non-specific binding control: Haloperidol or unlabeled Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).

    • Displacement: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Gαi-Coupled cAMP Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels.

Materials:

  • A cell line expressing the human D2 receptor (e.g., CHO-D2).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Cell culture medium and assay buffer.

Methodology:

  • Cell Plating: Seed the cells in a 96-well plate at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure: a. Aspirate the culture medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for a short period. b. Add the various concentrations of this compound to the wells and incubate. c. Add a concentration of forskolin that gives approximately 80% of its maximal effect (EC80, to be determined empirically). d. Incubate for a time determined by a time-course experiment (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response model to determine the IC50 and the maximal inhibitory effect (Emax).

Mandatory Visualizations

G cluster_0 D2 Receptor Signaling cluster_1 5-HT1A Receptor Signaling This compound This compound D2R D2 Receptor This compound->D2R Agonist Binding Gi_alpha Gαi/o D2R->Gi_alpha Activation AC Adenylyl Cyclase Gi_alpha->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activation Brazergoline_p This compound S5HT1AR 5-HT1A-R Brazergoline_p->S5HT1AR Partial Agonist Binding Gi_alpha2 Gαi/o S5HT1AR->Gi_alpha2 Activation AC2 Adenylyl Cyclase Gi_alpha2->AC2 Inhibition ATP2 ATP AC2->ATP2 Conversion cAMP2 cAMP ATP2->cAMP2

Caption: Simplified signaling pathways for this compound at D2 and 5-HT1A receptors.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Studies Binding Receptor Binding Assay (Determine Ki) Function Functional Assay (cAMP) (Determine EC50/IC50) Binding->Function PK Pharmacokinetic Study (Determine Cmax, T1/2, AUC) Function->PK Inform Starting Dose DoseRange Dose Range-Finding (Determine MTD) PK->DoseRange Efficacy Efficacy Study in Disease Model DoseRange->Efficacy Optimization Optimal Dose Efficacy->Optimization Iterative Optimization

Caption: Experimental workflow for optimizing this compound dosage.

G Start High Variability in Results? CheckAnimals Review Animal Characteristics (Age, Sex, Health) Start->CheckAnimals Yes CheckProcedures Standardize Procedures (Dosing, Housing, Timing) CheckAnimals->CheckProcedures Consistent Resolved Problem Resolved CheckAnimals->Resolved Inconsistent -> Correct Formulation Check Compound Formulation and Stability CheckProcedures->Formulation Consistent CheckProcedures->Resolved Inconsistent -> Correct IncreaseN Increase Sample Size (n) per Group IncreaseN->Resolved Formulation->IncreaseN Stable Formulation->Resolved Unstable -> Reformulate

Caption: Troubleshooting decision tree for high in-vivo data variability.

References

Technical Support Center: Minimizing Off-Target Effects of Ergot-Derived Dopamine Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researcher: The initial query for "Brazergoline" did not yield specific results in established scientific literature, suggesting it may be a novel, proprietary, or misspelled compound name. This guide will focus on Cabergoline , a well-characterized ergot-derived dopamine agonist, as a representative molecule to illustrate the principles and methods for minimizing off-target effects. The strategies and protocols outlined here are broadly applicable to other similar small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target receptors for Cabergoline?

A1: Cabergoline is a potent agonist for the dopamine D2 receptor, which is its primary therapeutic target.[1][2][3] However, like many ergot derivatives, it exhibits affinity for a range of other receptors, which can lead to off-target effects. The most clinically significant off-targets include various serotonin (5-HT) receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT1A) and other dopamine receptor subtypes (D3, D1).[1][2] Interaction with 5-HT2B receptors, in particular, has been associated with cardiac valvulopathy.

Q2: My in-vitro cell-based assay is showing unexpected results (e.g., cytotoxicity, altered morphology) at higher concentrations of my compound. What could be the cause?

A2: Unexpected in-vitro effects at higher concentrations are often attributable to off-target binding. When the concentration of the compound significantly exceeds the dissociation constant (Kd) for its primary target, it is more likely to bind to lower-affinity off-target receptors, activating unintended signaling pathways. It is crucial to determine the dose-response relationship for both on-target and potential off-target receptors to identify a specific therapeutic window for your experiments.

Q3: How can I experimentally determine if my compound's effects are on-target or off-target?

A3: The most direct method is to use a selective antagonist for your primary target (e.g., a selective D2 antagonist if you are studying a D2 agonist). If the observed effect is blocked or reversed by the antagonist, it is likely an on-target effect. If the effect persists, it is likely mediated by an off-target interaction. Further investigation using antagonists for suspected off-target receptors (e.g., 5-HT receptor antagonists) can help identify the specific pathway involved.

Q4: What general strategies can I employ from the start to minimize off-target effects in my experiments?

A4: Proactive measures are key. Rational drug design and high-throughput screening can help select for more specific compounds early on. For existing compounds, the following are critical:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration that produces the desired on-target effect.

  • Profile Your Compound: Conduct comprehensive binding and functional assays against a panel of common off-target receptors (e.g., a safety panel screen).

  • Utilize Selective Tools: Employ highly selective agonists and antagonists for control experiments to dissect the pharmacology of the observed effects.

  • Consider the Experimental System: The expression levels of on- and off-target receptors can vary significantly between different cell lines and tissues. Choose a model system that appropriately reflects the receptor profile relevant to your research question.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Data
  • Question: My experimental results with Cabergoline are highly variable between batches. What could be the issue?

  • Answer & Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the compound's purity and stability. Degradation can lead to altered activity or the emergence of active metabolites with different receptor profiles. Use fresh stock solutions and verify purity via analytical methods like HPLC-MS.

    • Check Cell Line Passage Number: Receptor expression levels can change as cell lines are passaged. Use cells within a consistent, low passage number range for all experiments.

    • Control for Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with test compounds. Run control experiments in serum-free or reduced-serum media to assess for interference.

    • Evaluate Concentration-Dependent Effects: The variability might be more pronounced at concentrations where off-target effects begin to emerge. Perform a detailed dose-response analysis to see if the variability is confined to a specific concentration range, suggesting a switch in the dominant pharmacological effect.

Issue 2: Observed Effect Does Not Correlate with D2 Receptor Potency
  • Question: I'm observing a potent cellular response, but the literature suggests Cabergoline's potency at the D2 receptor shouldn't be this high in my system. Why?

  • Answer & Troubleshooting Steps:

    • Hypothesize Off-Target Mediation: The observed effect may be mediated by a different receptor for which Cabergoline has a higher affinity or which is more highly expressed in your specific cell model.

    • Conduct Receptor Profiling: Test Cabergoline's binding affinity and functional activity on other potential targets, particularly serotonin receptors like 5-HT2A and 5-HT2B.

    • Use Selective Antagonists: Pre-treat your cells with a selective antagonist for the suspected off-target receptor (e.g., a 5-HT2B antagonist). If this blocks the observed effect while a D2 antagonist does not, you have identified the responsible off-target pathway.

Data Presentation: Receptor Binding Profile

The following table summarizes the binding affinities (Ki, in nM) of Cabergoline and the related compound Bromocriptine for various dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity. This data is essential for predicting potential off-target interactions.

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT Receptor Affinity
Cabergoline >1000~0.61 - 1.0~1.27High affinity for several 5-HT subtypes
Bromocriptine ~1000~2.0 - 5.0High AffinityModerate affinity for 5-HT subtypes

Data compiled from multiple sources for illustrative purposes. Absolute values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound (e.g., Cabergoline) for a specific receptor (e.g., Dopamine D2).

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a cold buffer. Centrifuge to pellet the membranes and wash several times to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with cold buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for D2 Receptor Activation

This protocol measures the functional consequence of D2 receptor binding, which is coupled to a Gi protein and thus inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Plate cells expressing the D2 receptor (e.g., CHO-D2 cells) in a 96-well plate and grow to confluence.

  • Assay Preparation: Wash the cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and Forskolin (to stimulate adenylyl cyclase and generate a baseline cAMP signal).

  • Compound Addition: Add varying concentrations of the test compound (Cabergoline) to the wells. Include a control with only Forskolin (maximum cAMP) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and use a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE) to measure the intracellular cAMP levels according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal inhibition (efficacy).

Visualizations

Signaling Pathways

Signaling_Pathways cluster_OnTarget On-Target: Dopamine D2 Pathway cluster_OffTarget Off-Target: Serotonin 5-HT2B Pathway D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Cabergoline_On Cabergoline Cabergoline_On->D2R Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response_On Therapeutic Response PKA->Response_On HT2BR Serotonin 5-HT2B Receptor Gq Gq Protein HT2BR->Gq Activates Cabergoline_Off Cabergoline Cabergoline_Off->HT2BR Agonist PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Response_Off Adverse Effect (e.g., Fibrosis) Ca->Response_Off

Caption: On-target vs. off-target signaling of Cabergoline.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Conc Is Compound Concentration >> Ki for Primary Target? Start->Check_Conc Hypothesize Hypothesize Off-Target Effect Check_Conc->Hypothesize Yes Antagonist_Exp Perform Experiment with Selective On-Target Antagonist Check_Conc->Antagonist_Exp No Hypothesize->Antagonist_Exp Result Is Effect Blocked? Antagonist_Exp->Result OnTarget Conclusion: On-Target Effect Result->OnTarget Yes OffTarget Conclusion: Off-Target Effect Result->OffTarget No Optimize Optimize Assay: Lower Compound Concentration OnTarget->Optimize Identify_Off Identify Specific Off-Target (e.g., Receptor Profiling, Off-Target Antagonists) OffTarget->Identify_Off

Caption: Workflow for troubleshooting unexpected experimental results.

Logical Relationships

Logical_Relationships Concentration High Compound Concentration Saturation Saturation of On-Target Receptors Concentration->Saturation OffTarget_Binding Binding to Lower Affinity Off-Target Receptors Concentration->OffTarget_Binding OnTarget_Effect Maximal On-Target Biological Effect Saturation->OnTarget_Effect OffTarget_Effect Unintended Biological Effects / Artifacts OffTarget_Binding->OffTarget_Effect Data_Misinterpretation Misinterpretation of Experimental Data OffTarget_Effect->Data_Misinterpretation

Caption: Relationship between concentration, off-target binding, and effects.

References

Technical Support Center: Troubleshooting Inconsistent Results in Dopamine Agonist Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies of dopamine agonists, with a focus on ergoline derivatives such as cabergoline. The information is intended for researchers, scientists, and drug development professionals to help identify and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cell-based functional assays. What are the common causes?

High variability in cell-based assays can stem from several factors:

  • Cell Line Stability: Ensure you are using a stable cell line with consistent expression of the target receptor (e.g., Dopamine D2 receptor). Passage number can significantly impact receptor expression and signaling. It is advisable to use cells within a defined passage range.

  • Assay Conditions: Inconsistencies in incubation times, temperature, and CO2 levels can lead to variable results. Standardize these parameters across all experiments.

  • Reagent Quality: The quality and concentration of reagents, including the agonist itself, media, and assay components, are critical. Use high-purity compounds and validate the concentration of your stock solutions.

  • Ligand Stability: Ensure the dopamine agonist is properly stored to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock.

Q2: Our binding affinity (Ki) values for our test compound differ significantly from published data. Why might this be?

Discrepancies in binding affinity values can be attributed to several experimental variables:

  • Radioligand Issues: The choice, specific activity, and concentration of the radioligand are crucial. Ensure the radioligand is of high purity and has not undergone significant radioactive decay.

  • Assay Buffer Composition: The ionic strength, pH, and presence of specific ions in the binding buffer can influence ligand-receptor interactions.[1]

  • Receptor Source and Preparation: The source of the receptor (e.g., cell line, animal tissue) and the membrane preparation protocol can impact the receptor's conformational state and accessibility.

  • Incubation Time and Temperature: Binding assays must reach equilibrium. Inadequate incubation time can lead to an underestimation of affinity. Temperature can also affect binding kinetics and equilibrium.

  • Data Analysis Method: The model used to analyze the competition binding data (e.g., one-site vs. two-site fit) can significantly affect the calculated Ki value.

Q3: We are seeing inconsistent in vivo efficacy in our animal models. What should we investigate?

Inconsistent in vivo results are often multifactorial:

  • Pharmacokinetics: The route of administration, formulation, and metabolism of the compound can lead to variable exposure in the target tissue. Conduct pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Animal Model Variability: The age, sex, strain, and health status of the animals can all contribute to variability. Ensure proper randomization and blinding of experimental groups.

  • Target Engagement: Confirm that the drug is reaching the target receptor in the brain at a sufficient concentration to elicit a pharmacological response. This can be assessed through ex vivo receptor occupancy studies.

  • Behavioral Assay Conditions: Environmental factors such as lighting, noise, and handling can significantly impact the outcome of behavioral assays. Standardize the testing environment and protocols.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio in a Radioligand Binding Assay

Possible Causes & Solutions

CauseSolution
Low Receptor Density Use a cell line with higher receptor expression or optimize transfection efficiency. Increase the amount of membrane protein per well.
Degraded Radioligand Purchase new radioligand. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Suboptimal Assay Conditions Optimize incubation time and temperature. Test different buffer compositions (pH, ionic strength).
High Nonspecific Binding Decrease radioligand concentration. Add a blocking agent (e.g., BSA) to the buffer. Use a different competing ligand to define nonspecific binding.
Filter Plate Issues Ensure proper pre-wetting of the filter plates. Optimize the washing steps to reduce background.
Problem 2: Inconsistent Potency (EC50) in a cAMP Functional Assay

Possible Causes & Solutions

CauseSolution
Cell Health and Density Ensure cells are healthy and plated at a consistent density. Perform a cell viability assay.
Agonist Degradation Prepare fresh agonist dilutions for each experiment. Protect from light if the compound is light-sensitive.
Assay Reagent Variability Use a consistent lot of assay reagents (e.g., cAMP detection kit). Prepare fresh reagents as recommended by the manufacturer.
Receptor Desensitization Minimize pre-incubation times with the agonist. Consider using a cell line with a lower receptor expression level to reduce desensitization. G protein-coupled receptors can be desensitized following prolonged agonist exposure.[2]
Data Analysis Ensure consistent use of a nonlinear regression model to fit the dose-response curve.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of Common Ergoline Dopamine Agonists

CompoundDopamine D1Dopamine D2Dopamine D3Dopamine D4Dopamine D5Serotonin 5-HT1ASerotonin 5-HT2AAdrenergic α1Adrenergic α2
Cabergoline >10000.61.54.2>10001.22.55.61.2
Bromocriptine 16272.54.67.5>10001.21.11.04.3
Pergolide 2000.71.81.62001.02.03.02.0
Lisuride >10000.51.03.0>10000.51.52.00.055

Note: These values are compiled from various sources and should be used as a reference. Actual values may vary depending on experimental conditions.[3]

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (Radioligand).

  • Haloperidol (Competing ligand for nonspecific binding).

  • Test compound.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well filter plates (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Method:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound or haloperidol (10 µM final concentration for nonspecific binding), and 50 µL of [3H]-Spiperone (0.2 nM final concentration).

  • Add 50 µL of D2 receptor-containing membranes (10-20 µg protein/well).

  • Incubate at room temperature for 90 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration onto the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

  • Analyze the data using nonlinear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for D2 Receptor Agonism

Objective: To determine the potency (EC50) and efficacy of a test compound to inhibit forskolin-stimulated cAMP production via the D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Test compound.

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen).

  • Cell culture medium.

  • Stimulation buffer.

Method:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with stimulation buffer.

  • Prepare serial dilutions of the test compound.

  • Add the test compound to the cells and pre-incubate for 15 minutes.

  • Add forskolin (10 µM final concentration) to all wells except the basal control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.

  • Plot the dose-response curve and determine the EC50 and maximal inhibition using nonlinear regression.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Inconsistent Results Inconsistent_Results Inconsistent Experimental Results Identify_Assay Identify Assay Type (Binding vs. Functional vs. In Vivo) Inconsistent_Results->Identify_Assay Binding_Issues Binding Assay Troubleshooting Identify_Assay->Binding_Issues Binding Functional_Issues Functional Assay Troubleshooting Identify_Assay->Functional_Issues Functional InVivo_Issues In Vivo Study Troubleshooting Identify_Assay->InVivo_Issues In Vivo Review_Protocols Review and Standardize Protocols Binding_Issues->Review_Protocols Functional_Issues->Review_Protocols InVivo_Issues->Review_Protocols Validate_Reagents Validate Reagents and Compound Stability Review_Protocols->Validate_Reagents Data_Analysis Re-evaluate Data Analysis Methods Validate_Reagents->Data_Analysis Resolved Issue Resolved Data_Analysis->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled) Agonist Dopamine Agonist (e.g., Cabergoline) D2R Dopamine D2 Receptor Agonist->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Downstream Downstream Cellular Effects (e.g., Inhibition of Prolactin Release) PKA->Downstream

Caption: Simplified dopamine D2 receptor signaling cascade.

References

Technical Support Center: Brazergoline Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific quantitative data on the stability of Brazergoline in various solvent systems is limited. The following guide provides general principles, troubleshooting advice, and standardized protocols for assessing drug substance stability, drawing from established pharmaceutical industry practices and regulatory guidelines. The experimental protocols and data tables are illustrative and should be adapted based on preliminary studies of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid degradation of our this compound stock solution in methanol. What could be the cause and how can we mitigate this?

A1: Rapid degradation of this compound in methanol could be attributed to several factors, including the inherent instability of the molecule to solvolysis, the presence of impurities in the solvent, or exposure to light and elevated temperatures. To troubleshoot this:

  • Solvent Purity: Ensure the use of high-purity, HPLC-grade methanol to minimize catalytic degradation by impurities.

  • Temperature: Prepare and store stock solutions at reduced temperatures (e.g., 2-8 °C) to decrease the rate of degradation. Long-term storage should be at -20 °C or lower.

  • Light Exposure: Protect the solution from light by using amber vials or covering the container with aluminum foil, as this compound, like many ergot alkaloids, may be photolabile.

  • pH: The pH of the solution can significantly impact stability. Although methanol is neutral, dissolved gases (like CO2) can slightly acidify it. Consider preparing the solution in a buffered system if pH sensitivity is suspected.

  • Alternative Solvents: If degradation persists, consider alternative solvents where this compound has good solubility and potentially better stability, such as acetonitrile or dimethyl sulfoxide (DMSO). A preliminary screening of solvents is recommended.

Q2: What are the typical solvent systems used for stability studies of ergot alkaloids like this compound?

A2: The choice of solvent system is critical and depends on the physicochemical properties of the drug substance. For stability studies, a range of solvents and buffered aqueous solutions are typically evaluated. Common starting points for ergot alkaloids include:

  • Aqueous Buffers: Stability is often assessed across a range of pH values (e.g., pH 2, 7, and 9) to understand the susceptibility to acid and base hydrolysis.[1][2][3][4][5]

  • Organic Solvents: Acetonitrile and methanol are common for preparing stock solutions due to their miscibility with water and volatility, which is advantageous for sample preparation in chromatographic analysis. Dimethyl sulfoxide (DMSO) can also be used, particularly for compounds with poor solubility in other solvents.

  • Co-solvents: Mixtures of aqueous buffers and organic solvents (e.g., acetonitrile/water, methanol/water) are often used to ensure the solubility of the drug substance while allowing for the study of hydrolytic degradation.

Q3: How do I design a forced degradation study for this compound to identify potential degradation products?

A3: A forced degradation or stress testing study is essential to understand the degradation pathways and to develop a stability-indicating analytical method. The study should expose this compound to conditions more severe than accelerated stability testing. Key conditions to test include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80-100 °C).

  • Photodegradation: Exposing the solid or a solution of the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If no degradation is observed, more strenuous conditions may be applied. Conversely, if degradation is too rapid, the conditions should be made milder.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. The molecule is highly stable, or the stress conditions are too mild.Increase the concentration of the stressor (e.g., higher molarity of acid/base), increase the temperature, or extend the exposure time.
Complete degradation of this compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor mass balance in the stability study. Degradation products are not being detected by the analytical method (e.g., they are non-chromophoric, volatile, or precipitating out of solution).Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Ensure complete dissolution of the sample before analysis.
Inconsistent stability results between batches. Variability in the purity of the drug substance or the solvent.Characterize the impurity profile of each batch. Use high-purity solvents from a single lot for the duration of the study.
Appearance of unexpected peaks in the chromatogram. Interaction with excipients (if in a formulation), impurities in the solvent, or secondary degradation products.Analyze a placebo formulation under the same stress conditions to identify excipient-related degradants. Analyze a blank solvent to rule out solvent impurities. Milder stress conditions may reduce the formation of secondary degradants.

Experimental Protocols

Protocol 1: General Forced Degradation Study of this compound

Objective: To identify the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound drug substance

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers (pH 2, 7, 9)

  • Class A volumetric flasks, pipettes, and autosampler vials (amber)

  • HPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80 °C for 48 hours. At specified time points, withdraw a sample, dissolve in the initial solvent, and dilute to the target concentration.

    • Photodegradation (Solution): Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a common starting point.

  • Data Evaluation:

    • Determine the percentage of degradation for this compound in each condition.

    • Identify the major degradation products and their retention times.

    • If using a PDA detector, check for peak purity to ensure that the this compound peak is not co-eluting with any degradants.

    • If using LC-MS, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Data Presentation

Table 1: Illustrative Forced Degradation Conditions for this compound
Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60 °C24 hoursDegradation, formation of hydrolytic impurities
Base Hydrolysis 0.1 M NaOH60 °C24 hoursDegradation, formation of hydrolytic impurities
Oxidation 3% H₂O₂Room Temp.24 hoursFormation of N-oxides or other oxidation products
Thermal (Solid) Dry Heat80 °C48 hoursPotential for solid-state degradation
Photodegradation ICH Q1B compliant light sourceAmbientAs per guidelineFormation of photolytic degradation products
Table 2: Example of a Stability Summary Table for this compound in Different Solvents (Hypothetical Data)
Solvent SystemStorage ConditionTime PointAssay (% of Initial)Total Impurities (%)
Methanol 25 °C / 60% RH0100.0<0.1
1 week95.24.8
4 weeks88.511.5
Acetonitrile 25 °C / 60% RH0100.0<0.1
1 week99.10.9
4 weeks98.21.8
50:50 ACN:Water (pH 7) 25 °C / 60% RH0100.0<0.1
1 week99.50.5
4 weeks98.91.1

Visualizations

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound API Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) API->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS For structural elucidation Method Develop Stability- Indicating Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway

Forced Degradation Experimental Workflow
Signaling Pathway Information

As of the latest search, a specific, detailed signaling pathway for this compound is not well-documented in publicly accessible literature. This compound is an ergot alkaloid derivative, and its pharmacological effects are primarily attributed to its interaction with dopamine and serotonin receptors. A generalized diagram of its presumed mechanism of action would involve binding to these G-protein coupled receptors (GPCRs) on the cell surface, which in turn modulates downstream intracellular signaling cascades, such as the adenylyl cyclase or phospholipase C pathways, leading to a physiological response. Without specific research data on this compound's downstream targets and pathway modulation, a detailed and accurate diagram cannot be constructed at this time. Researchers are advised to consult specialized pharmacological literature for the most current understanding of its mechanism of action.

References

Addressing poor absorption of Brazergoline in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor absorption of Brazergoline in animal studies. The information is designed for scientists and drug development professionals to diagnose and resolve issues related to the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?

Low and variable oral bioavailability is a common challenge in preclinical studies and can stem from several factors. The primary reasons are often related to the physicochemical properties of the drug itself or its interaction with the biological system. Key potential causes include:

  • Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Permeability: The drug may have difficulty crossing the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: this compound might be extensively metabolized in the liver or the intestinal wall before it can reach systemic circulation.[1]

  • Efflux Transporters: The drug could be actively transported back into the GI lumen by efflux pumps like P-glycoprotein.

  • Degradation: this compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.

Q2: What are the initial steps to troubleshoot the poor absorption of this compound?

A systematic approach is crucial to identify the root cause of poor absorption. We recommend the following initial steps:

  • Physicochemical Characterization: If not already done, determine the aqueous solubility and permeability of this compound. This will help classify the compound according to the Biopharmaceutics Classification System (BCS), which provides a framework for understanding the likely absorption challenges.

  • In Vitro Dissolution Studies: Assess the dissolution rate of your current formulation in simulated gastric and intestinal fluids. This can help determine if solubility is the rate-limiting step.

  • In Vivo Comparison with Intravenous (IV) Administration: Conduct a pharmacokinetic study comparing oral and IV administration of this compound. This will allow you to calculate the absolute bioavailability and understand the extent of the absorption problem.[1]

Q3: How can we improve the oral bioavailability of a poorly soluble drug like this compound?

For drugs with low aqueous solubility (BCS Class II or IV), several formulation strategies can be employed to enhance dissolution and, consequently, absorption.[2][3][4] These include:

  • Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which can lead to faster dissolution.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, or as self-emulsifying drug delivery systems (SEDDS) can enhance its solubilization in the GI tract.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, increasing its solubility.

Q4: What if this compound has poor permeability?

If poor permeability is the primary issue (BCS Class III or IV), the focus should be on strategies that facilitate its transport across the intestinal barrier. Some approaches include:

  • Permeation Enhancers: Co-administering substances that reversibly open the tight junctions between intestinal cells can increase drug absorption.

  • Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic prodrug can improve its passive diffusion across cell membranes.

  • Nanoparticulate Carriers: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can promote its uptake and transport across the intestinal epithelium.

Troubleshooting Guide

This guide provides a structured workflow to diagnose and address the poor absorption of this compound.

Troubleshooting_Workflow start Start: Poor Oral Bioavailability Observed pk_study Conduct IV vs. Oral PK Study start->pk_study calculate_F Calculate Absolute Bioavailability (F) pk_study->calculate_F is_F_low Is F < 30%? calculate_F->is_F_low solubility_perm Assess Solubility & Permeability (BCS Classification) is_F_low->solubility_perm Yes optimize_dose Optimize Dose & Formulation is_F_low->optimize_dose No is_solubility_low Low Solubility? (BCS II or IV) solubility_perm->is_solubility_low is_permeability_low Low Permeability? (BCS III or IV) is_solubility_low->is_permeability_low No formulation_sol Formulation Strategies for Solubility Enhancement is_solubility_low->formulation_sol Yes formulation_perm Formulation Strategies for Permeability Enhancement is_permeability_low->formulation_perm Yes is_permeability_low->optimize_dose No formulation_sol->optimize_dose formulation_perm->optimize_dose end End: Improved Bioavailability optimize_dose->end

Caption: Troubleshooting workflow for poor oral bioavailability.

Formulation Strategies for Poorly Absorbed Drugs

The selection of an appropriate formulation strategy is critical for improving the oral bioavailability of this compound. The table below summarizes various approaches, their mechanisms, and key considerations.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Crystalline Solid Formulations
Micronization/NanocrystalsIncreases surface area, leading to faster dissolution.Established technology, applicable to many compounds.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Salt FormationIncreases solubility and dissolution rate by creating an ionized form of the drug.Simple and cost-effective.Not feasible for neutral compounds; risk of conversion back to the free acid/base form in the GI tract.
Amorphous Formulations
Solid DispersionsThe drug is dispersed in a carrier (usually a polymer) in an amorphous state, which has higher solubility than the crystalline form.Significant increase in solubility and dissolution.Physically unstable and can recrystallize over time; potential for drug precipitation upon dilution in the GI tract.
Lipid-Based Formulations
Self-Emulsifying Drug Delivery Systems (SEDDS)Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.Requires careful selection of excipients; potential for GI irritation with high surfactant concentrations.
Solid Lipid Nanoparticles (SLNs)Drug is encapsulated in a solid lipid core, offering controlled release and protection from degradation.Improved stability, controlled release, and potential for targeted delivery.Lower drug loading capacity compared to other formulations; potential for lipid polymorphism.
Other Strategies
Cyclodextrin ComplexationCyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.High potential to increase solubility and stability.Can be expensive; competition for binding with other molecules in the GI tract.

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in different aqueous media.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC system with a suitable column and detector for this compound

  • Shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

Methodology:

  • Add an excess amount of this compound powder to separate vials containing known volumes of PBS, SGF, and SIF.

  • Tightly cap the vials and place them in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered samples with the appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in each medium.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the absolute oral bioavailability of this compound.

Materials:

  • This compound

  • A suitable vehicle for IV administration (e.g., a solution in saline with a co-solvent)

  • A formulation for oral administration (e.g., a suspension in 0.5% methylcellulose)

  • Sprague-Dawley rats (n=5 per group)

  • IV and oral dosing equipment

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dose Preparation: Prepare the IV and oral formulations of this compound at the desired concentrations.

  • Animal Dosing:

    • IV Group: Administer this compound intravenously to one group of rats via the tail vein at a dose of, for example, 1 mg/kg.

    • Oral Group: Administer the oral formulation to a second group of rats by gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Potential Cellular Mechanisms and Signaling

The absorption of drugs across the intestinal epithelium can be influenced by various cellular transport mechanisms. The diagram below illustrates a hypothetical pathway where a drug's uptake is facilitated by an influx transporter while also being a substrate for an efflux transporter, which is a common scenario for poor absorption.

Cellular_Transport cluster_epithelium Intestinal Epithelial Cell influx Influx Transporter (e.g., OATP) drug_internal This compound influx->drug_internal efflux Efflux Transporter (e.g., P-gp) lumen GI Lumen (this compound) efflux->lumen drug_internal->efflux Efflux blood Bloodstream drug_internal->blood Net Absorption lumen->influx Uptake

Caption: Drug transport across an intestinal epithelial cell.

References

Technical Support Center: Refining Analytical Methods for Brassinosteroid Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of brassinosteroids, a class of plant steroid hormones. While the initial query concerned "Brazergoline," the available scientific literature predominantly addresses "Brassinosteroids." Given the similarity in the likely analytical challenges, this guide focuses on brassinosteroids to provide a scientifically grounded and practical resource.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting and quantifying brassinosteroids?

A1: The primary methods for brassinosteroid analysis include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] LC-MS/MS is increasingly popular due to its high sensitivity, selectivity, and ability to detect multiple analytes in a single run.[1]

Q2: What are the main challenges in analyzing brassinosteroids from plant matrices?

A2: Brassinosteroids are typically present in very low concentrations in vegetative tissues (around 0.1 ng/g fresh weight), making detection difficult.[1] The complexity of the plant matrix can also interfere with analysis, requiring effective sample preparation and cleanup steps.[1]

Q3: What sample preparation techniques are recommended for brassinosteroid analysis?

A3: Common sample preparation techniques include liquid-liquid extraction and solid-phase extraction (SPE).[2] Dispersive solid-phase extraction (dSPE) and immunoaffinity chromatography (IAC) are also used to reduce matrix effects and improve selectivity and sensitivity.

Q4: How should I store my samples and standards to ensure the stability of brassinosteroids?

A4: Proper storage is critical for preventing the degradation of analytes. For long-term storage, samples and standards should be kept at -20°C or -70°C. It is important to conduct stability studies to understand how the quality of the drug substance varies over time with exposure to different environmental factors like temperature, humidity, and light.

Q5: What are the regulatory guidelines I should follow for analytical method validation?

A5: Regulatory bodies like the FDA provide guidance for analytical method validation. The International Council for Harmonisation (ICH) guidelines, such as Q2(R2), outline the necessary validation characteristics, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q1: I'm observing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A1:

  • Possible Cause: Interaction of the analyte with active silanol groups on the silica-based stationary phase.

  • Solution: Use a high-purity silica-based column. Adding a basic mobile phase additive like triethylamine (TEA) can also help, though it may not be necessary with high-purity phases.

  • Possible Cause: Incorrect mobile phase pH.

  • Solution: Decrease the mobile phase pH to suppress the ionization of silanol groups.

  • Possible Cause: Insufficient buffering.

  • Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a constant ionization state of the analyte and suppress silanol ionization.

Q2: My retention times are shifting between runs. What should I investigate?

A2:

  • Possible Cause: Changes in mobile phase composition.

  • Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the proportioning valves of your HPLC system.

  • Possible Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a stable temperature, as a 1°C change can alter retention time by 1-2%.

  • Possible Cause: A leak in the system.

  • Solution: Check all fittings for leaks, especially around the pump and injector. Overtightened fittings can also cause leaks.

  • Possible Cause: Worn pump seals.

  • Solution: Perform regular preventive maintenance, including replacing pump seals.

Q3: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A3:

  • Possible Cause: Late elution of compounds from a previous injection.

  • Solution: Increase the run time or flush the column with a stronger solvent between runs to ensure all components have eluted.

  • Possible Cause: Contamination in the mobile phase or sample.

  • Solution: Use high-purity solvents and filter your samples before injection. Running a blank gradient can help identify contaminants in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q1: I'm experiencing low signal intensity for my analyte. What are the potential causes?

A1:

  • Possible Cause: Poor ionization of the analyte.

  • Solution: Optimize the mobile phase composition and pH to enhance ionization. For example, adding formic acid or ammonium formate can improve positive ion mode performance.

  • Possible Cause: Matrix effects suppressing the analyte signal.

  • Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) or immunoaffinity chromatography. Using a stable isotope-labeled internal standard can also help compensate for matrix effects.

  • Possible Cause: Suboptimal mass spectrometer settings.

  • Solution: Tune the mass spectrometer for your specific analyte to optimize parameters like collision energy and fragmentor voltage.

Q2: My results have poor reproducibility. What should I check?

A2:

  • Possible Cause: Inconsistent sample preparation.

  • Solution: Ensure consistent and precise execution of all sample preparation steps. Automated sample preparation can improve reproducibility.

  • Possible Cause: Analyte instability in the autosampler.

  • Solution: Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the analyte during the analytical run.

  • Possible Cause: Carryover from previous injections.

  • Solution: Optimize the wash solvent and injection needle cleaning procedure to minimize carryover. A negligible carryover effect is crucial for accurate quantification.

Data Presentation: Comparison of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MSImmunoassays (ELISA)
Sensitivity LowerHighVery HighHigh
Selectivity ModerateHighVery HighHigh (depends on antibody)
Throughput ModerateLowerModerateHigh
Sample Prep SimplerRequires derivatizationModerateMinimal
Instrumentation Cost LowerHighHighestLower
Key Advantage Cost-effectiveGood for volatile compoundsHigh sensitivity and selectivityHigh throughput, cost-effective for large sample numbers
Key Limitation Lower sensitivityRequires derivatization for non-volatile compoundsHigh cost, matrix effectsCross-reactivity can be an issue

Experimental Protocols

HPLC-UV Method for Brassinosteroid Analysis

This is a general protocol and may require optimization for specific applications.

  • Sample Preparation:

    • Homogenize 1g of plant tissue in 10 mL of 80% methanol.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • Collect the supernatant and pass it through a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with 10% methanol to remove interferences.

    • Elute the brassinosteroids with 80% methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). A buffer such as ammonium acetate may be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specified wavelength (e.g., 281 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

LC-MS/MS Method for Brassinosteroid Analysis

This is a general protocol and should be optimized for your specific instrument and analyte.

  • Sample Preparation: Follow the same procedure as for HPLC-UV analysis. The use of an internal standard (e.g., a stable isotope-labeled brassinosteroid) is highly recommended.

  • LC-MS/MS Conditions:

    • Column: C18 or similar reverse-phase column suitable for LC-MS.

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium formate.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each brassinosteroid of interest should be determined.

Visualizations

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Associates BSU1 BSU1 BAK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_p BZR1-P BIN2->BZR1_p Phosphorylates BZR1 BZR1 BZR1_p->BZR1 Dephosphorylation BZR1_n BZR1 BZR1->BZR1_n Translocates Gene_Expression Gene Expression BZR1_n->Gene_Expression Regulates BR Brassinosteroid BR->BRI1 Binds

Caption: Brassinosteroid signaling pathway.

Analytical_Workflow Sample_Collection 1. Sample Collection (Plant Tissue) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Extraction (e.g., LLE, SPE) Homogenization->Extraction Cleanup 4. Sample Cleanup (e.g., dSPE, IAC) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration Analysis 6. Analytical Separation (HPLC or GC) Concentration->Analysis Detection 7. Detection (UV, MS, MS/MS) Analysis->Detection Data_Processing 8. Data Processing Detection->Data_Processing Quantification 9. Quantification Data_Processing->Quantification

References

Validation & Comparative

A Comparative Analysis of Dopamine Receptor Binding: Cabergoline

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Scope of this Guide: Initial searches for "Brazergoline" did not yield any publicly available scientific data. It is possible that the name is misspelled or refers to a compound not yet described in the literature. Consequently, this guide provides a detailed profile of the well-characterized dopamine agonist, Cabergoline, and its interaction with dopamine receptors, presented in the requested comparative format.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective overview of Cabergoline's performance in dopamine receptor binding, supported by experimental data.

Cabergoline: Dopamine Receptor Binding Affinity

Cabergoline is a synthetic ergoline derivative with a high affinity and specificity for dopamine D2-like receptors.[1][2] Its potent and long-lasting agonist activity at these receptors underlies its therapeutic effects in conditions such as hyperprolactinemia and Parkinson's disease.[1][3] The binding affinity of a compound to a receptor is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

The following table summarizes the quantitative data for Cabergoline's binding affinity to human dopamine D1, D2, and D3 receptors.

CompoundReceptorKi (nM)Reference Species
Cabergoline D1Moderate to low affinityHuman
D20.61Human[4]
D31.27Human

Note: While a specific Ki value for Cabergoline at the D1 receptor in humans was not found in the search results, it is consistently characterized as having moderate to low affinity for this receptor subtype. Studies in rats have also shown a much higher affinity for D2 over D1 receptors.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These two families of receptors are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.

  • D1-like receptors are typically coupled to the Gs alpha subunit of the G-protein complex. Activation of the D1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).

  • D2-like receptors , on the other hand, are coupled to the Gi alpha subunit. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. D2 receptor activation can also involve other signaling pathways, such as the modulation of ion channels and potentiation of arachidonic acid release.

The following diagram illustrates the primary signaling pathways for D1-like and D2-like dopamine receptors.

GproteinSignaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Agonist AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA Protein Kinase A cAMP_D1->PKA Activates Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Phosphorylates Targets D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Cabergoline AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2 Reduced PKA activity

Primary signaling pathways for dopamine receptors.

Experimental Protocols: Radioligand Binding Assay

The binding affinities (Ki values) of compounds like Cabergoline are determined using experimental techniques such as radioligand binding assays. A common method is the competitive binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Cabergoline) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine receptor subtype of interest (e.g., D2).

  • Radioligand: A high-affinity antagonist for the receptor, labeled with a radioisotope. For D2-like receptors, [3H]-Spiperone is commonly used.

  • Test Compound: The unlabeled compound to be tested (Cabergoline).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., (+)-butaclamol) to determine the amount of radioligand that binds to non-receptor sites.

  • Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl).

  • Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand (e.g., a 96-well harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity on the filters.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound (Cabergoline) over a wide concentration range.

    • Prepare a solution of the radioligand at a fixed concentration, typically at or near its dissociation constant (Kd).

    • Prepare the cell membrane suspension in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add the membrane suspension, radioligand, and assay buffer.

    • Non-specific Binding (NSB) Wells: Add the membrane suspension, radioligand, and a high concentration of the non-specific binding control.

    • Competition Wells: Add the membrane suspension, radioligand, and the various dilutions of the test compound (Cabergoline).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average radioactivity from the NSB wells from the total binding and competition wells.

    • Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the experimental workflow for a competitive radioligand binding assay.

RadioligandAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Components: Membranes, Radioligand, Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation prep_competitor Prepare Serial Dilutions of Test Compound prep_competitor->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Generate Competition Curve (IC50) counting->analysis calculation Calculate Ki using Cheng-Prusoff Equation analysis->calculation

Experimental workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of Brazergoline and Bromocriptine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dopamine receptor agonists, both Brazergoline and Bromocriptine have been subjects of scientific inquiry. This guide offers a detailed comparative analysis of their pharmacological profiles, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While extensive data is available for the well-established compound Bromocriptine, specific quantitative experimental data for this compound is notably limited in publicly accessible scientific literature. This guide will present a comprehensive overview of Bromocriptine, alongside a qualitative discussion of what is known about this compound, to provide a useful comparative context.

Pharmacological Profile: A Head-to-Head Comparison

The following tables summarize the available quantitative data for Bromocriptine, offering a clear comparison of its binding affinity and functional efficacy at dopamine receptors. Due to the lack of specific experimental data for this compound in the public domain, a direct quantitative comparison is not possible at this time.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
CompoundD1 ReceptorD2 ReceptorD3 Receptor
Bromocriptine ~1627[1]~2.5 - 8[1]~5.4 (Ki(D3)/Ki(D2) ratio)[2]
This compound Data not availableData not availableData not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Efficacy
CompoundAssay TypeReceptorEffectPotency (EC50/IC50)
Bromocriptine cAMP InhibitionD2 ReceptorAgonistData not available
This compound Data not availableData not availableData not availableData not available
Table 3: In Vivo Prolactin Inhibition
CompoundAnimal ModelRoute of AdministrationDoseEffect on Prolactin Levels
Bromocriptine Estrogen-treated ratsDaily injection0.2 or 0.6 mg/ratSignificant decrease[3][4]
This compound Data not availableData not availableData not availableData not available

Experimental Protocols

To provide a thorough understanding of the data presented, this section details the methodologies for key experiments cited in the comparison of dopamine agonists.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for dopamine receptors.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D1, D2, or D3).

  • Radioligand (e.g., [³H]-Spiperone for D2/D3 receptors).

  • Test compound (this compound or Bromocriptine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Inhibition Assay

This assay measures the functional activity of a compound as an agonist or antagonist at Gαi-coupled receptors, such as the D2 dopamine receptor, by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) of a test compound as a D2 receptor agonist.

Materials:

  • Cells stably expressing the human dopamine D2 receptor.

  • Test compound (this compound or Bromocriptine).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit.

  • Cell culture medium and buffers.

Procedure:

  • Plate the D2 receptor-expressing cells in a multi-well plate.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a suitable assay kit (e.g., HTRF, FRET, or ELISA-based).

  • The ability of the test compound to inhibit the forskolin-induced cAMP production is measured.

  • The EC50 value, the concentration of the agonist that produces 50% of its maximal inhibitory effect, is calculated from the dose-response curve.

In Vivo Prolactin Inhibition Assay in Rats

This assay evaluates the in vivo efficacy of a compound in reducing plasma prolactin levels.

Objective: To determine the dose-dependent effect of a test compound on prolactin secretion in an animal model.

Materials:

  • Female rats (e.g., Wistar or Sprague-Dawley).

  • Estrogen (e.g., estradiol valerate) to induce hyperprolactinemia.

  • Test compound (this compound or Bromocriptine).

  • Blood collection supplies.

  • Prolactin ELISA kit.

Procedure:

  • Induce a state of hyperprolactinemia in the rats by administering estrogen.

  • Administer the test compound at various doses via the desired route (e.g., oral gavage, subcutaneous injection).

  • Collect blood samples at different time points after drug administration.

  • Separate the plasma or serum.

  • Measure the concentration of prolactin in the samples using a specific and validated ELISA kit.

  • Analyze the data to determine the dose-response relationship and the duration of the prolactin-lowering effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for Bromocriptine and a generalized workflow for a radioligand binding assay. Due to the lack of specific data for this compound, a signaling pathway diagram for it cannot be provided at this time.

Bromocriptine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bromocriptine Bromocriptine D2R Dopamine D2 Receptor Bromocriptine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Prolactin_Secretion Prolactin Secretion PKA->Prolactin_Secretion Inhibits Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and Test Compound start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_reagents->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis end End analysis->end

References

A Comparative Guide to the Efficacy of Ergoline Derivatives as Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of Ergoline Derivatives

The following table summarizes the in vitro binding affinities of several key ergoline derivatives for dopamine D1 and D2 receptors. Binding affinity is a crucial measure of a drug's potency at its target receptor, with a lower dissociation constant (Ki) indicating a higher affinity.

CompoundDopamine D1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)D2/D1 Selectivity Ratio
Brazergoline Data not availableData not availableData not available
Cabergoline >1000~0.7-2.0High
Bromocriptine ~1627~2.5~651
Pergolide ~15~0.3~50

Note: Ki values can vary between studies based on experimental conditions and tissues used.

Key Findings from Comparative Efficacy Studies

Clinical and preclinical studies have established a hierarchy of efficacy and tolerability among the more common ergoline derivatives.

  • Cabergoline consistently demonstrates higher efficacy and a better side-effect profile compared to Bromocriptine in the treatment of hyperprolactinemia. Meta-analyses of clinical trials have shown that Cabergoline is significantly more effective at normalizing prolactin levels and restoring gonadal function, with fewer adverse events, particularly nausea and vomiting. Cabergoline's high affinity and selectivity for the D2 receptor are thought to contribute to its superior performance.

  • Pergolide exhibits potent agonist activity at both D1 and D2 receptors. While effective, its use has been associated with a higher risk of cardiac valvulopathy, limiting its clinical application.

  • Bromocriptine , one of the earliest ergoline derivatives used clinically, is effective but often associated with more significant side effects compared to newer agents like Cabergoline. It acts as an agonist at D2 receptors but an antagonist at D1 receptors[1].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are generalized protocols for key in vitro assays used to characterize the pharmacological activity of ergoline derivatives.

Radioligand Competition Binding Assay

This assay is the standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of an unlabeled test compound (e.g., this compound) that displaces 50% of a specific radioligand from its receptor (IC50), from which the Ki value can be calculated.

Materials and Reagents:

  • Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).

  • Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.

  • Test Compound: The unlabeled ergoline derivative being tested.

  • Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Incubation: Add the cell membranes, radioligand, and either buffer (for total binding), non-specific agent, or the test compound to the respective wells. Incubate at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist. Agonist binding to a Gi/o-coupled receptor like the D2 receptor stimulates the exchange of GDP for GTP on the Gα subunit, which is the first step in the signaling cascade.

Objective: To measure the potency (EC50) and efficacy (Emax) of an ergoline derivative in stimulating [³⁵S]GTPγS binding to G proteins coupled to the D2 receptor.

Materials and Reagents:

  • Cell Membranes: Prepared from cells expressing the D2 receptor.

  • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

  • GDP: To ensure that G proteins are in their inactive, GDP-bound state at the start of the assay.

  • Test Compound: The ergoline derivative being tested.

  • Assay Buffer: Containing MgCl₂ and NaCl, which are important for G protein activation.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate the cell membranes with the test compound at various concentrations and GDP.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Radioactivity Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

Data Analysis:

  • Subtract non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all values.

  • Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of action for ergoline dopamine agonists is through the activation of the D2 receptor, which is a Gi/o-coupled GPCR. The diagram below illustrates the canonical signaling pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ergoline_Agonist Ergoline Agonist D2R Dopamine D2 Receptor Ergoline_Agonist->D2R Binds G_Protein Gi/o Protein (αβγ) D2R->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_GTP->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Membranes Prepare Receptor Membranes Plate_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Membranes->Plate_Setup Prepare_Reagents Prepare Radioligand, Test Compound Dilutions, & Buffers Prepare_Reagents->Plate_Setup Incubation Incubate Plate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Plot_Curve Plot % Specific Binding vs. [Test Compound] Calculate_Binding->Plot_Curve Determine_IC50 Determine IC50 (Non-linear Regression) Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

References

A Comparative Analysis of Brazergoline and Quinagolide at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed pharmacological comparison of Brazergoline and Quinagolide reveals distinct profiles at the dopamine D2 receptor. While both are recognized as potent dopamine agonists, a comprehensive analysis of their in vitro pharmacology, particularly concerning β-arrestin recruitment, highlights the nuanced differences in their mechanisms of action. This guide synthesizes the available experimental data to provide a comparative overview for researchers and drug development professionals.

Quinagolide is a selective, non-ergot dopamine D2 receptor agonist.[1][2][3][] It is primarily used in the management of hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin.[1] By mimicking the action of endogenous dopamine at D2 receptors on lactotroph cells in the anterior pituitary gland, Quinagolide effectively inhibits prolactin secretion.

This compound, also known by its developmental code CQP 201-403, is an 8-alpha-amino-ergoline derivative. It is characterized as a potent dopaminomimetic that acts as a prolactin secretion inhibitor. In human studies, this compound has been shown to be a highly active and potent agent in lowering serum prolactin levels, reportedly more potent than bromocriptine.

Quantitative Analysis of Receptor Interaction and Function

A direct quantitative comparison of this compound and Quinagolide at the dopamine D2 receptor is challenging due to the limited availability of published in vitro pharmacological data for this compound. However, a detailed profile for Quinagolide has been assembled from various studies.

ParameterQuinagolideThis compoundReference Compound
Binding Affinity (Ki) at D2 Receptor Data Not AvailableData Not Available
G-Protein Signaling (cAMP Inhibition)
EC50~1.5 nM (at D2S)Data Not Available
EfficacyFull AgonistData Not Available
β-Arrestin Recruitment
EC50Data Not AvailableData Not Available
EfficacyData Not AvailableData Not Available

Note: The presented data for Quinagolide is sourced from a study on human D2S receptors expressed in HEK-293 cells.Direct comparative data for this compound under identical experimental conditions is not publicly available.

Dopamine D2 Receptor Signaling Pathways

Activation of the dopamine D2 receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A secondary pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.

D2R_Signaling cluster_membrane cluster_g_protein cluster_arrestin D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits Agonist Agonist (Quinagolide / this compound) Agonist->D2R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_Arrestin->Internalization Signaling G-protein Independent Signaling beta_Arrestin->Signaling

Figure 1: Dopamine D2 Receptor Signaling Pathways. Agonist binding to the D2 receptor can trigger both G-protein dependent and β-arrestin mediated signaling cascades.

Experimental Methodologies

The quantitative data presented in this guide are derived from specific in vitro assays. Understanding the methodologies is crucial for the interpretation of the results.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to the dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK-293) stably expressing the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-spiperone) that has a high affinity for the D2 receptor.

  • Competition: A range of concentrations of the unlabeled test compound (Quinagolide or this compound) is added to compete with the radioligand for binding to the receptor.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay Membranes D2R-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]-spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound or Quinagolide) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Calculation Counting->Analysis

Figure 2: Workflow of a Radioligand Binding Assay.
cAMP Functional Assay

Objective: To measure the functional potency (EC50) and efficacy of a compound in activating the G-protein coupled signaling pathway of the D2 receptor.

Protocol:

  • Cell Culture: Cells (e.g., CHO-K1) stably expressing the human dopamine D2 receptor are cultured in a 96-well plate.

  • Forskolin Stimulation: The cells are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Agonist Treatment: A range of concentrations of the test compound is added to the wells.

  • Incubation: The plate is incubated to allow the agonist to bind to the D2 receptors and inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • cAMP Measurement: The intracellular cAMP concentration is measured using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the test compound concentration to determine the EC50 and maximal effect (Emax).

β-Arrestin Recruitment Assay (BRET)

Objective: To quantify the recruitment of β-arrestin to the D2 receptor upon agonist stimulation.

Protocol:

  • Cell Transfection: HEK293 cells are co-transfected with constructs encoding the D2 receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Assay Setup: The transfected cells are plated in a 96-well plate.

  • Agonist Stimulation: A range of concentrations of the test compound is added to the wells.

  • BRET Measurement: The substrate for the bioluminescent donor (e.g., coelenterazine) is added. If the agonist induces the interaction between the D2 receptor and β-arrestin, the donor and acceptor come into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The light emitted by the acceptor is measured.

  • Data Analysis: The BRET signal is plotted against the logarithm of the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.

BRET_Assay Cells HEK293 Cells Transfection Co-transfection: D2R-Rluc & β-arrestin-YFP Cells->Transfection Plating Plating in 96-well plate Transfection->Plating Agonist Agonist Addition Plating->Agonist Substrate Substrate Addition (Coelenterazine) Agonist->Substrate BRET BRET Signal Measurement Substrate->BRET Analysis EC50 & Emax Calculation BRET->Analysis

References

Brazergoline and Lisuride: A Comparative Efficacy Analysis for Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dopamine receptor agonists, both Brazergoline and Lisuride have emerged as significant compounds of interest for researchers in neuropharmacology and drug development. This guide provides a comparative overview of their efficacy, focusing on receptor binding profiles and the intracellular signaling pathways they modulate. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison of these two ergoline derivatives.

Receptor Binding Affinity: A Head-to-Head Comparison

The affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic window. The following table summarizes the in vitro binding affinities (Ki) of this compound and Lisuride for human dopamine D1, D2, and D3 receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)
This compound 1300.10.2
Lisuride 56.7[1]0.95[1]1.08[1]

Data for this compound is for U-89784A, the active enantiomer of this compound.

This data reveals that both compounds exhibit a significantly higher affinity for D2 and D3 receptors compared to D1 receptors, classifying them as D2-like receptor agonists. Notably, this compound demonstrates a higher affinity for both D2 and D3 receptors in comparison to Lisuride.

Signaling Pathways and Mechanism of Action

This compound and Lisuride exert their effects primarily through the activation of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the Gi/o protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound / Lisuride D2R Dopamine D2 Receptor Agonist->D2R Binds to Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates targets leading to InVivo_Workflow cluster_setup Model Induction and Treatment cluster_assessment Efficacy Assessment Animal_Selection Select Animal Model (e.g., C57BL/6 Mice) MPTP_Admin Administer MPTP to induce dopaminergic neurodegeneration Animal_Selection->MPTP_Admin Behavioral_Baseline Assess Baseline Motor Function MPTP_Admin->Behavioral_Baseline Grouping Randomize into Treatment Groups (Vehicle, this compound, Lisuride) Behavioral_Baseline->Grouping Drug_Admin Chronic Drug Administration Grouping->Drug_Admin Behavioral_Tests Perform Behavioral Tests (e.g., Rotarod, Open Field) Drug_Admin->Behavioral_Tests Neurochemical_Analysis Post-mortem Neurochemical Analysis (e.g., Striatal Dopamine Levels) Behavioral_Tests->Neurochemical_Analysis Histological_Analysis Histological Analysis (e.g., Tyrosine Hydroxylase Staining) Neurochemical_Analysis->Histological_Analysis

References

Validating the Dopamine Agonist Activity of Brazergoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Brazergoline with other well-established dopamine agonists, Bromocriptine and Cabergoline. The objective is to present experimental data and detailed protocols for researchers, scientists, and drug development professionals to validate the dopamine agonist activity of this compound.

Comparative Analysis of Dopamine Receptor Binding Affinity

The initial step in characterizing a dopamine agonist is to determine its binding affinity (Ki) for dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound, Bromocriptine, and Cabergoline for D1 and D2 dopamine receptors.

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)
This compound 1.80.1
Bromocriptine~690~2.0
Cabergoline~900~0.7

Data presented are aggregated from various sources and should be considered representative.

Functional Potency at the D2 Receptor

Beyond binding, it is crucial to assess the functional potency of a compound, typically measured by its half-maximal effective concentration (EC50). A lower EC50 value signifies greater potency. The following table compares the in vitro potency of this compound, Bromocriptine, and Cabergoline in assays measuring D2 receptor activation.

CompoundD2 Receptor Functional Assay (EC50, nM)
This compound 0.08
Bromocriptine1.5
Cabergoline0.5

Data presented are aggregated from various sources and should be considered representative.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and validation.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay determines the binding affinity of a test compound to dopamine receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

  • Radioligand: [³H]-SCH23390 for D1 receptors, [³H]-Spiperone for D2 receptors.

  • Test compound (this compound) and reference compounds (Bromocriptine, Cabergoline).

  • Non-specific binding control: Butaclamol (1 µM) for D1, Haloperidol (10 µM) for D2.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding) or the non-specific binding control.

  • Add 50 µL of the compound dilutions.

  • Add 50 µL of the radioligand at a final concentration close to its Kd value.

  • Add 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Assay for D2 Receptor Functional Activity

Dopamine D2 receptors are Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

Materials:

  • CHO-K1 cells stably expressing the human D2 dopamine receptor.

  • Forskolin.

  • Test compound (this compound) and reference compounds (Bromocriptine, Cabergoline).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the D2-expressing cells in a 96-well plate and culture overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of the test and reference compounds for 15 minutes.

  • Stimulate the cells with forskolin (to induce cAMP production) in the presence of the compounds for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • Plot the concentration-response curves and determine the EC50 values for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is widely used to assess the efficacy of dopamine agonists in reversing motor deficits associated with dopamine neuron degeneration.[2][3]

Procedure:

  • Lesioning: Unilaterally inject 6-hydroxydopamine into the medial forebrain bundle of rats to induce degeneration of dopaminergic neurons in the substantia nigra.

  • Behavioral Testing: Two to three weeks post-lesion, assess rotational behavior induced by a dopamine agonist like apomorphine. Animals exhibiting a consistent contralateral rotational bias are selected for the study.

  • Drug Administration: Administer this compound, Bromocriptine, Cabergoline, or vehicle to groups of lesioned rats.

  • Motor Function Assessment: Monitor and quantify the rotational behavior (contralateral turns) over a specified period after drug administration. A reduction in net contralateral rotations indicates a therapeutic effect.

  • Data Analysis: Compare the effects of the different compounds on motor function.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the D2 dopamine receptor.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / Agonist (e.g., this compound) Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets DA_Validation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assays (D1, D2, D3... Receptors) Functional Functional Assays (cAMP, GTPγS) Binding->Functional Determine EC50/Emax PD_Model Parkinson's Disease Models (6-OHDA, MPTP) Functional->PD_Model Select for in vivo testing Behavioral Behavioral Analysis (Rotation, Motor Function) PD_Model->Behavioral Assess efficacy Lead_Compound Test Compound (this compound) Lead_Compound->Binding Determine Ki

References

A Comparative Guide to Cabergoline and Other Dopamine Agonists in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cabergoline with other key dopamine agonists—Bromocriptine, Pergolide, Pramipexole, and Ropinirole. The information is intended to support research and development efforts by offering a detailed overview of their pharmacological profiles, clinical efficacy, and underlying mechanisms of action.

Pharmacological Profile: A Quantitative Comparison of Receptor Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of Cabergoline and its alternatives for various dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

ReceptorCabergolineBromocriptinePergolidePramipexoleRopinirole
Dopamine Receptors
D1Low Affinity[1]Low Affinity447[2]>10,000[2]>10,000
D20.61 - 0.7[2][3]0.70.863.9 - 193.7 - 98.7 µM
D31.27 - 1.51.30.860.5 - 9High Affinity
D49.0--5.1-
D5165----
Serotonin Receptors
5-HT1A1.2---Moderate Affinity
5-HT1D1.2 - 20.0----
5-HT2A1.2 - 20.0---Low Affinity
5-HT2B1.2 - 20.0----

Ki values can vary between studies depending on the experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.

Clinical Efficacy: A Summary of Key Findings

The clinical utility of these dopamine agonists has been extensively studied in the context of Parkinson's disease and hyperprolactinemia.

Parkinson's Disease

Dopamine agonists are a cornerstone in the management of Parkinson's disease, particularly in the early stages, to delay the need for levodopa and to manage motor fluctuations in later stages.

DrugKey Efficacy Findings in Parkinson's Disease
Cabergoline - As monotherapy, improves motor disability (UPDRS Factor III scores). - As adjunctive therapy, significantly improves UPDRS motor scores and timed hand-tapping test scores. - A 5-year study showed that initial therapy with cabergoline is associated with a lower risk of response fluctuations compared to levodopa.
Bromocriptine - Provides a slight therapeutic effect as monotherapy and an additional effect when combined with levodopa. - Low-dose bromocriptine has shown satisfactory improvement in severe Parkinson's disease.
Pergolide - As adjunctive therapy, it leads to both subjective and objective improvement in patients with suboptimal response to carbidopa-levodopa. - Demonstrates efficacy in patients as both monotherapy and in combination with levodopa.
Pramipexole - Significantly reduces the severity of Parkinson's disease symptoms and signs (UPDRS Parts II and III) as monotherapy. - As an add-on therapy in advanced Parkinson's disease, it improves activities of daily living, motor function, and treatment-associated complications. - Extended-release formulations show significant improvement in UPDRS scores and "off" time.
Ropinirole - As monotherapy, it provides a significantly greater percentage improvement in UPDRS motor score compared to placebo. - As an adjunct to levodopa, it is more effective than placebo in improving motor function and activities of daily living. - Prolonged-release formulations have shown comparable efficacy to the immediate-release formulation with improved compliance.
Hyperprolactinemia

For conditions characterized by elevated prolactin levels, dopamine agonists are the primary medical treatment.

DrugKey Efficacy Findings in Hyperprolactinemia
Cabergoline - Highly effective in normalizing serum prolactin levels in a majority of patients. - A large study showed normalization of prolactin in 86% of all patients, with higher success in idiopathic hyperprolactinemia and microprolactinomas (92%) than in macroadenomas (77%). - Induces a profound and rapid reduction in serum prolactin concentrations and tumor size in patients with giant prolactinomas.
Bromocriptine - Effective in reducing prolactin levels to the normal range in most cases of mild to moderate hyperprolactinemia. - A cooperative trial showed that bromocriptine treatment led to a return to normal prolactin levels in 66% of patients. - Long-term treatment can lead to a decrease in serum prolactin levels and, in some cases, tumor regression.

Experimental Protocols

Receptor Binding Affinity Assays

The determination of Ki values for dopamine and serotonin receptors is a critical in vitro method for characterizing the pharmacological profile of these compounds.

General Methodology:

  • Principle: Competitive binding assays are employed where the test compound (e.g., Cabergoline) competes with a radiolabeled ligand for binding to a specific receptor.

  • Materials:

    • Receptor Source: Homogenates of brain tissue (e.g., rat striatum) or cell lines transfected to express specific human receptor subtypes (e.g., CHO or HEK293 cells).

    • Radioligand: A high-affinity radiolabeled compound specific for the receptor of interest (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Procedure:

    • Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

    • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Clinical Trial Methodologies

The efficacy and safety of these dopamine agonists have been evaluated in numerous clinical trials for Parkinson's disease and hyperprolactinemia.

Parkinson's Disease Trials - Common Methodological Features:

  • Study Design: Typically randomized, double-blind, placebo-controlled, or active-controlled (e.g., against levodopa) parallel-group studies.

  • Patient Population: Patients with early-stage Parkinson's disease (Hoehn and Yahr stages I-III) for monotherapy trials, or patients with advanced disease experiencing motor fluctuations for adjunctive therapy trials.

  • Primary Efficacy Endpoint: The change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) score, particularly the motor score (Part III) and activities of daily living score (Part II).

  • Dosing: Typically involves a dose-titration phase to find the optimal balance between efficacy and tolerability, followed by a maintenance phase.

Hyperprolactinemia Trials - Common Methodological Features:

  • Study Design: Often open-label or comparative studies, sometimes with a retrospective design.

  • Patient Population: Patients with hyperprolactinemia due to various etiologies, including idiopathic hyperprolactinemia and pituitary adenomas (micro- or macroprolactinomas).

  • Primary Efficacy Endpoint: The normalization of serum prolactin levels. Secondary endpoints often include reduction in tumor size (assessed by MRI) and improvement in clinical symptoms (e.g., restoration of menses, resolution of galactorrhea).

  • Dosing: Initiated at a low dose and gradually increased based on serum prolactin levels and tolerability.

Mechanism of Action and Signaling Pathways

Cabergoline and the compared dopamine agonists primarily exert their effects by acting as agonists at dopamine D2 receptors. This interaction initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Agonist Dopamine Agonist D2R Dopamine D2 Receptor Dopamine Agonist->D2R Binds to G_protein Gi/o Protein (αβγ subunits) D2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_betagamma->PLC Activates K_channel GIRK Channels (K⁺ Efflux) G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Prolactin Secretion, Modulation of Neuronal Excitability) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->Cellular_Response PKC->Cellular_Response K_channel->Cellular_Response

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for a Typical Clinical Trial in Parkinson's Disease

PD_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (UPDRS, Medical History) Informed_Consent->Baseline Randomization Randomization (1:1 ratio) Baseline->Randomization Treatment_A Treatment Group A (e.g., Cabergoline) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo or Active Comparator) Randomization->Treatment_B Titration Dose Titration Phase (e.g., 4-8 weeks) Treatment_A->Titration Treatment_B->Titration Maintenance Maintenance Phase (Fixed Dose) Titration->Maintenance Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Maintenance->Follow_up Efficacy_Assessment Efficacy Assessment (Change in UPDRS score) Follow_up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Vitals) Follow_up->Safety_Assessment Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow of a typical Parkinson's disease clinical trial.

Logical Relationship of Pharmacological Properties and Clinical Outcomes

Drug_Action_Outcome cluster_properties Pharmacological Properties cluster_mechanism Mechanism of Action cluster_outcomes Clinical Outcomes Receptor_Affinity High Affinity for Dopamine D2 Receptors Agonist_Activity D2 Receptor Agonist Activity Receptor_Affinity->Agonist_Activity Leads to Signaling_Cascade Activation of D2 Signaling Pathway Agonist_Activity->Signaling_Cascade Initiates Cellular_Effect Modulation of Cellular Function Signaling_Cascade->Cellular_Effect Results in PD_Outcome Improvement in Parkinson's Symptoms (↓ UPDRS Score) Cellular_Effect->PD_Outcome Manifests as Hyperprolactinemia_Outcome Reduction of Prolactin Levels Cellular_Effect->Hyperprolactinemia_Outcome Manifests as

Caption: Relationship between drug properties and clinical effects.

References

A Head-to-Head Comparison of D2 Receptor Agonists: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel dopamine D2 receptor agonists is a cornerstone of research in neuroscience and pharmacology, aimed at refining treatments for a spectrum of neurological and endocrine disorders. A critical step in this process is the rigorous comparative evaluation of new chemical entities against established D2 agonists. This guide provides a head-to-head comparison of several prominent D2 receptor agonists, offering a baseline for the pharmacological assessment of new compounds.

Objective: To provide a comparative analysis of the binding affinities and functional potencies of selected D2 receptor agonists, supported by detailed experimental methodologies and visual representations of key biological pathways.

Note on Brazergoline: Despite a comprehensive search of scientific literature and databases, quantitative binding affinity (Kᵢ) and functional potency (EC₅₀) data for this compound were not publicly available. Therefore, a direct quantitative comparison with other D2 agonists could not be included in this guide. The following data on established D2 agonists serves as a benchmark for the evaluation of new compounds like this compound.

Data Presentation: Quantitative Comparison of D2 Agonists

The following tables summarize the in vitro pharmacological profiles of several well-characterized D2 receptor agonists. These values are essential for understanding the potency and selectivity of these compounds.

Table 1: Dopamine D2 Receptor Binding Affinities (Kᵢ)

CompoundKᵢ (nM) for Human D2 ReceptorReference(s)
Cabergoline 0.61[1]
Ropinirole 29
Pramipexole 3.9
Apomorphine Data varies significantly across studies

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Dopamine D2 Receptor Functional Potency (EC₅₀/pEC₅₀)

CompoundAssay TypeEC₅₀ (nM) / pEC₅₀Reference(s)
Ropinirole MicrophysiometrypEC₅₀ = 7.4
Pramipexole MicrophysiometryData not consistently reported
Dopamine cAMP AssayEC₅₀ = 2760

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀ value.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vitro assays used to characterize D2 receptor agonists.

Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 receptor antagonist).

  • Test Compound: The unlabeled D2 agonist of interest.

  • Non-specific Agent: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or butaclamol) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and the non-specific agent.

    • Competition: Radioligand, cell membranes, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the ability of a D2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the D2 receptor signaling pathway.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

  • Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production.

  • Test Compound: The D2 agonist of interest.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.

Functional Assay: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key event in receptor desensitization and an alternative signaling pathway.

Materials:

  • Cell Line: A cell line engineered to express the D2 receptor fused to one component of a reporter system (e.g., a fragment of luciferase or β-galactosidase) and β-arrestin fused to the complementary component.

  • Test Compound: The D2 agonist of interest.

  • Substrate: The appropriate substrate for the reporter system.

  • Luminometer/Spectrophotometer: To measure the reporter signal.

Procedure:

  • Cell Plating: Plate the engineered cells in a white, clear-bottom 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Signal Detection: Add the substrate and measure the light output or absorbance using a luminometer or spectrophotometer.

  • Data Analysis: Plot the signal intensity against the log concentration of the test compound to determine the EC₅₀ value for β-arrestin recruitment.

Mandatory Visualization

The following diagrams illustrate key concepts in D2 receptor pharmacology.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activation G_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP PLC Phospholipase C MAPK MAPK Pathway Beta_Arrestin->MAPK Internalization Receptor Internalization Beta_Arrestin->Internalization Agonist D2 Agonist Agonist->D2R Binds PKA ↓ PKA cAMP->PKA

Caption: Canonical and non-canonical signaling pathways of the D2 dopamine receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with D2 Receptors start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity analyze Analyze Data: Calculate IC50 and Ki count_radioactivity->analyze end End analyze->end Logical_Relationship cluster_invitro In Vitro Characterization cluster_downstream Downstream Effects binding Binding Affinity (Ki) functional Functional Potency (EC50) & Efficacy (Emax) binding->functional influences signaling Cellular Signaling (cAMP, β-Arrestin) functional->signaling physiological Physiological Response signaling->physiological

References

Unveiling the Selectivity of Cabergoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of a compound with its biological targets is paramount. This guide provides a detailed comparison of Cabergoline's selectivity for dopamine receptor subtypes, supported by experimental data and methodologies. As "Brazergoline" did not yield specific findings, this guide focuses on Cabergoline, a prominent ergoline-derived dopamine agonist, assuming a likely misspelling of the former.

Cabergoline is a potent agonist at D2-like dopamine receptors, exhibiting a high affinity for the D2, D3, and D4 receptor subtypes.[1] Its interaction with D1-like receptors is comparatively weak.[1][2] This selectivity profile is crucial for its therapeutic applications and distinguishes it from other dopamine agonists.

Comparative Binding Affinity of Dopamine Agonists

The following table summarizes the binding affinities (Ki, in nM) of Cabergoline and other selected dopamine agonists for the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)D5 Receptor (Ki, nM)
Cabergoline Low Affinity[2]0.71.59.0165
BromocriptineAntagonist~2.5---
PergolideHigh AffinityHigh Affinity---
RopiniroleNo AffinityWeak Affinity---
PramipexoleNo AffinityWeak AffinityHigh Affinity--
LisurideHigh Affinity0.951.08--
α-dihydroergocryptine35.4----

Cabergoline also demonstrates affinity for various serotonin and adrenergic receptors, which contributes to its overall pharmacological profile. It acts as an agonist at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors and as an antagonist at α2-adrenergic receptors.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for dopamine receptors is typically achieved through in vitro radioligand binding assays. This technique allows for the quantitative analysis of the interaction between a ligand (e.g., Cabergoline) and a receptor.

Key Steps in a Radioligand Binding Assay:
  • Membrane Preparation: Cell membranes expressing the specific dopamine receptor subtype of interest are isolated and prepared.

  • Incubation: These membranes are incubated with a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the target receptor.

  • Competition: A range of concentrations of the unlabeled test compound (e.g., Cabergoline) is added to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Key Pathways and Processes

To further elucidate the context of Cabergoline's action, the following diagrams illustrate the primary signaling pathways of D1-like and D2-like dopamine receptors and a typical experimental workflow for a radioligand binding assay.

Dopamine_Signaling_Pathways cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi-coupled) D1_Receptor D1/D5 Receptor Gs Gs protein D1_Receptor->Gs Agonist AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Converts ATP to PKA_D1 Protein Kinase A cAMP_D1->PKA_D1 Activates Cellular_Response_D1 Cellular Response (e.g., Gene Expression) PKA_D1->Cellular_Response_D1 Phosphorylates targets D2_Receptor D2/D3/D4 Receptor Gi Gi protein D2_Receptor->Gi Agonist AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits Cellular_Response_D2 Cellular Response (e.g., Ion Channel Modulation) Gi->Cellular_Response_D2 Modulates cAMP_D2 cAMP AC_D2->cAMP_D2

Caption: Dopamine Receptor Signaling Pathways.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Prep_Membranes Prepare Cell Membranes with Dopamine Receptors Start->Prep_Membranes Add_Radioligand Add Radiolabeled Ligand Prep_Membranes->Add_Radioligand Add_Competitor Add Unlabeled Competitor (e.g., Cabergoline) at various concentrations Add_Radioligand->Add_Competitor Incubate Incubate to reach equilibrium Add_Competitor->Incubate Filter Separate Bound from Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Radioligand Binding Assay Workflow.

References

Comparative Analysis of Ergot-Derived Dopamine Agonists: A Guide to Published Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published data for a class of compounds known as ergoline derivatives, which are potent dopamine receptor agonists. While data for "Brazergoline" is not available in the public domain, this document focuses on well-characterized ergoline derivatives—Cabergoline, Bromocriptine, and Pergolide—to serve as a valuable resource for replicating and validating published findings in the field of dopaminergic signaling.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (Ki, expressed in nM) of Cabergoline, Bromocriptine, and Pergolide for various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM)

ReceptorCabergolineBromocriptinePergolide
D1 ~10-50~1000-2000~20-50
D2 ~0.5-1.0~2-5~0.5-1.0
D3 ~1.0-2.0~5-10~0.5-1.0
D4 High AffinityModerate AffinityHigh Affinity
D5 Moderate AffinityLow AffinityModerate Affinity

Note: Data is compiled from multiple sources and represents a consensus range. Actual values may vary between studies depending on experimental conditions.

Table 2: Serotonin Receptor Binding Affinities (Ki in nM)

ReceptorCabergolineBromocriptinePergolide
5-HT1A ~10-20~10-20~1-5
5-HT1D High AffinityHigh AffinityHigh Affinity
5-HT2A ~10-30~5-15~1-5
5-HT2B ~1-5~5-10~1-2
5-HT2C High AffinityModerate AffinityHigh Affinity
5-HT7 Moderate AffinityLow AffinityModerate Affinity

Note: Data is compiled from multiple sources and represents a consensus range. Actual values may vary between studies depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of published data. Below are representative protocols for key experiments used to characterize the pharmacological profile of ergoline derivatives.

Radioligand Competition Binding Assay for Ki Determination

This protocol describes the determination of the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competition binding assay with a radiolabeled ligand.

1. Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: Unlabeled ergoline derivative (e.g., Cabergoline).

  • Non-specific Agent: 10 µM Haloperidol or Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Cocktail

  • Liquid Scintillation Counter

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [3H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and cell membranes.

    • Non-specific Binding: 10 µM Haloperidol, [3H]-Spiperone, and cell membranes.

    • Competition: Test compound dilutions, [3H]-Spiperone, and cell membranes.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Dopamine D2 Receptor Activation (cAMP Inhibition)

This protocol outlines a method to determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at the dopamine D2 receptor by measuring its effect on cAMP levels.

1. Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor.

  • Test Compound: Ergoline derivative.

  • Agonist Control: Dopamine or a known D2 agonist.

  • Antagonist Control: Haloperidol or another D2 antagonist.

  • Forskolin: An adenylyl cyclase activator.

  • Cell Culture Medium

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase-based).

2. Assay Procedure (Agonist Mode):

  • Plate the cells in a 96-well plate and incubate overnight.

  • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add serial dilutions of the test compound or agonist control.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for 30-60 minutes.

  • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

3. Assay Procedure (Antagonist Mode):

  • Follow steps 1 and 2 from the agonist mode protocol.

  • Add serial dilutions of the test compound and incubate for 15-30 minutes.

  • Add a fixed concentration of a known D2 agonist (at its EC80) to all wells (except for the basal control).

  • Add a fixed concentration of forskolin to all wells.

  • Incubate for 30-60 minutes.

  • Lyse the cells and measure cAMP levels.

4. Data Analysis:

  • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.

  • Antagonist Mode: Plot the percentage of reversal of agonist-induced inhibition against the log concentration of the test compound to determine the IC50 value.

Visualizing Pathways and Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (or Ergoline Agonist) Dopamine->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Downstream Targets

Dopamine D2 Receptor Signaling Pathway.

radioligand_binding_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubate Test_Compound Test Compound (e.g., Cabergoline) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 → Ki) Count->Analyze

Experimental Workflow for Radioligand Binding Assay.

Safety Operating Guide

Navigating the Safe Disposal of Cabergoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial query for "Brazergoline" did not yield specific results. Based on available chemical data, it is highly probable that the intended compound is Cabergoline . This guide will proceed with safety and disposal information for Cabergoline.

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Cabergoline, aligning with standard laboratory safety protocols and regulatory considerations.

Key Hazard Information for Cabergoline

Understanding the hazard profile of a substance is the first step toward safe handling and disposal. The following table summarizes the key toxicological and hazard information for Cabergoline.[1][2][3][4]

Hazard CategoryDescriptionGHS Classification
Acute Toxicity (Oral) Harmful if swallowed.[2]Category 4 (H302)
Skin Corrosion/Irritation Causes skin irritation.Category 2 (H315)
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2A (H319)
Specific Target Organ Toxicity May cause respiratory irritation.Single Exposure, Category 3 (H335)
Reproductive Toxicity May impair fertility or harm an unborn child.Category 2 (R60, R61)
Lactation May cause harm to breast-fed children.H362

Step-by-Step Disposal Protocol for Cabergoline

This protocol outlines the necessary steps for the safe disposal of Cabergoline waste in a laboratory setting. Adherence to institutional and local regulations is mandatory.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Before handling Cabergoline waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles with side-shields or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat or impervious clothing.

    • A suitable respirator if there is a risk of dust or aerosol generation.

  • All handling of Cabergoline waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure a safety shower and eye wash station are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid Cabergoline waste, including contaminated lab debris (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container should be a thick plastic bag or a sealable bucket.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect liquid waste containing Cabergoline in a sealable, chemical-resistant container.

    • Prevent the release of solutions into drains or water courses.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with Cabergoline must be disposed of in a designated sharps container for hazardous waste.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the name "Cabergoline," and the associated hazard symbols (e.g., harmful, irritant).

  • Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Collect the spilled material and absorbent using a method that minimizes dust generation.

  • Place all contaminated materials into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

5. Final Disposal:

  • The disposal of Cabergoline waste must be conducted in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for guidance and to arrange for pickup and disposal.

  • Do not attempt to dispose of Cabergoline waste down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Cabergoline waste.

CabergolineDisposalWorkflow start Start: Cabergoline Waste Generated ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Step 2: Identify Waste Type ppe_check->waste_type solid_waste Solid Waste (Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Step 3: Store Securely in Designated Area collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Step 4: Contact EHS for Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of Cabergoline waste.

This procedural guide, based on available safety data, provides a framework for the responsible management of Cabergoline waste. Always prioritize safety and consult your institution's specific guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.